(R)-2-(Thiophen-3-yl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
(2R)-2-thiophen-3-ylpiperidine |
InChI |
InChI=1S/C9H13NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h4,6-7,9-10H,1-3,5H2/t9-/m1/s1 |
InChI Key |
UHVATRZTCVVMRN-SECBINFHSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CSC=C2 |
Canonical SMILES |
C1CCNC(C1)C2=CSC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-(Thiophen-3-yl)piperidine: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthetic approaches for (R)-2-(Thiophen-3-yl)piperidine. Given the limited availability of experimental data for this specific enantiomer, this guide consolidates information on the racemic mixture and related compounds, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Chemical Properties and Structure
Table 1: Chemical and Physical Properties of 2-(Thiophen-3-yl)piperidine Hydrochloride (Racemic)
| Property | Value | Source/Comment |
| IUPAC Name | 2-(Thiophen-3-yl)piperidine hydrochloride | ChemSrc |
| CAS Number | 1187173-80-3 | ChemSrc |
| Molecular Formula | C₉H₁₄ClNS | ChemSrc |
| Molecular Weight | 203.73 g/mol | ChemSrc |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents. | General property of hydrochloride salts. |
| pKa | Not available | - |
Synthesis and Enantioselective Separation
The synthesis of this compound can be approached through the synthesis of the racemic mixture followed by chiral resolution, or via an asymmetric synthetic route.
Synthesis of Racemic 2-(Thiophen-3-yl)piperidine
A common strategy for the synthesis of 2-substituted piperidines involves the reduction of the corresponding pyridine derivative.
Experimental Protocol: Synthesis of Racemic 2-(Thiophen-3-yl)piperidine
-
Starting Material: 2-(Thiophen-3-yl)pyridine.
-
Reaction: Catalytic hydrogenation of 2-(Thiophen-3-yl)pyridine.
-
Reagents and Conditions:
-
Substrate: 2-(Thiophen-3-yl)pyridine
-
Catalyst: Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C)
-
Solvent: Ethanol or acetic acid
-
Hydrogen Pressure: 50-100 psi
-
Temperature: Room temperature to 50 °C
-
Reaction Time: 12-24 hours
-
-
Work-up:
-
The catalyst is removed by filtration through Celite.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield racemic 2-(Thiophen-3-yl)piperidine.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Chiral Resolution
The separation of the racemic mixture into its constituent enantiomers can be achieved using chiral resolving agents.
Experimental Protocol: Chiral Resolution of 2-(Thiophen-3-yl)piperidine
-
Resolving Agent: A chiral acid such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (R)-(-)-mandelic acid.
-
Procedure:
-
The racemic 2-(Thiophen-3-yl)piperidine is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
A solution of the chiral resolving agent (0.5 equivalents) in the same solvent is added.
-
The mixture is heated to reflux and then allowed to cool slowly to room temperature.
-
The diastereomeric salt that crystallizes is collected by filtration.
-
The salt is recrystallized several times from the same solvent to achieve high diastereomeric purity.
-
The purified diastereomeric salt is then treated with a base (e.g., NaOH solution) to liberate the free this compound.
-
The enantiomerically enriched amine is extracted with an organic solvent, dried, and concentrated.
-
The enantiomeric excess (ee) can be determined by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.
-
The following diagram illustrates a general workflow for the synthesis and resolution of 2-(thiophen-3-yl)piperidine.
Structure Elucidation
The structure of this compound can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene and piperidine protons. The thiophene protons will appear in the aromatic region (typically δ 7.0-7.5 ppm). The piperidine protons will be observed in the aliphatic region (typically δ 1.5-3.5 ppm). The proton at the chiral center (C2 of the piperidine ring) will likely appear as a multiplet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the thiophene and piperidine carbons. The thiophene carbons will resonate in the downfield region (typically δ 120-140 ppm), while the piperidine carbons will be in the upfield region (typically δ 20-60 ppm).
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. For 2-(Thiophen-3-yl)piperidine (C₉H₁₃NS), the expected exact mass of the molecular ion [M]⁺ would be approximately 167.0769. The fragmentation pattern would likely involve the loss of fragments from the piperidine ring and cleavage of the bond between the two rings.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been extensively reported, derivatives of thiophene and piperidine are known to exhibit a wide range of pharmacological activities.[1] Thiophene-piperidine scaffolds have been investigated for their potential as:
-
Anticancer agents: Some thiophene derivatives containing a piperidine moiety have shown cytotoxic activity against cancer cell lines.[2]
-
Acetylcholinesterase inhibitors: Thiophene derivatives have been synthesized and evaluated as potential treatments for Alzheimer's disease.[3]
-
Antiviral agents: Piperidine-substituted thiophenes have been designed as HIV-1 non-nucleoside reverse transcriptase inhibitors.[4]
The potential mechanism of action for a novel thiophene-piperidine derivative would depend on the specific cellular target. A hypothetical signaling pathway that could be modulated by such a compound, for instance in the context of cancer, is illustrated below.
This diagram depicts a scenario where a derivative of this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), a common target in cancer therapy. Inhibition of the RTK would block downstream signaling through the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival, and potentially inducing apoptosis.
Conclusion
This compound represents a chiral scaffold with potential for the development of novel therapeutic agents. While specific experimental data for this enantiomer is limited, this guide provides a framework for its synthesis, purification, and structural characterization based on established chemical principles and data from related compounds. Further research into the biological activities of this and related compounds is warranted to explore their full therapeutic potential.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characteristics of (R)-2-(Thiophen-3-yl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical characteristics of the chiral heterocyclic compound, (R)-2-(Thiophen-3-yl)piperidine. Due to the limited availability of specific experimental data for this particular enantiomer, this document also incorporates data from closely related analogs and outlines general experimental protocols applicable to the characterization of thiophene-piperidine derivatives. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and development of novel therapeutics based on this scaffold.
Core Physicochemical Data
The precise experimental physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the analysis of its structural components—a piperidine ring and a thiophene moiety—and data from analogous compounds, the following properties can be predicted. For comparative purposes, data for the related compound 1-(Thiophen-2-yl)piperidine is included.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Estimated) | 1-(Thiophen-2-yl)piperidine (Computed)[1] |
| Molecular Formula | C₉H₁₃NS | C₉H₁₃NS |
| Molecular Weight | 167.27 g/mol | 167.27 g/mol |
| CAS Number | 526183-33-5 | 19983-20-1 |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | - |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| pKa (of the piperidine nitrogen) | Estimated 8.5 - 10.5 | Not available |
| LogP (Octanol-Water Partition Coefficient) | Estimated 2.0 - 3.0 | 2.9 |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and DMSO. Limited solubility in water. | Not available |
Note: The predicted and estimated values are based on the chemical structure and data from similar compounds. Experimental verification is highly recommended.
Synthesis and Characterization
The synthesis of this compound can be approached through various established methods for the preparation of substituted piperidines. A common strategy involves the asymmetric reduction or resolution of the corresponding imine or enamine precursors.
General Synthetic Approach
A plausible synthetic route is outlined below. This represents a generalized workflow for the synthesis of chiral 2-substituted piperidines.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound would follow standard analytical chemistry techniques for small organic molecules.
Table 2: Key Experimental Protocols for Characterization
| Experiment | Methodology | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. | The spectra will confirm the chemical structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons of the thiophene and piperidine rings. |
| Mass Spectrometry (MS) | Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight. | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₃NS) will be observed. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | The IR spectrum is recorded using a KBr pellet or as a thin film. | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-S stretching will be present. |
| Chiral High-Performance Liquid Chromatography (HPLC) | A chiral stationary phase (e.g., cellulose or amylose-based) is used with a suitable mobile phase (e.g., hexane/isopropanol) to separate the enantiomers. | The enantiomeric purity of the (R)-isomer can be determined. |
| Melting Point Determination | For solid samples, a standard melting point apparatus is used. | Provides a measure of the purity of the compound. |
| Solubility Assessment | A known amount of the compound is added to a specific volume of solvent at a given temperature, and the concentration of the saturated solution is determined. | Quantitative solubility data in various pharmaceutically relevant solvents. |
| pKa Determination | Potentiometric titration or UV-spectrophotometric methods can be employed. | The acid dissociation constant of the piperidine nitrogen, a key parameter for understanding its behavior in biological systems. |
Potential Biological Activity and Signaling Pathways
Thiophene-piperidine derivatives have been investigated for their potential as modulators of various biological targets. While the specific biological activity of this compound is not well-documented, related compounds have shown activity as acetylcholinesterase (AChE) inhibitors, HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), and ligands for sigma receptors.[2][3][4]
The following diagram illustrates a hypothetical mechanism of action as an acetylcholinesterase inhibitor, a common target for this class of compounds in the context of Alzheimer's disease research.
Conclusion
This compound represents a chiral building block with significant potential in medicinal chemistry. While specific experimental data for this enantiomer is limited, this guide provides a framework for its characterization based on data from analogous structures and established analytical protocols. The exploration of its biological activity, particularly in the context of neuroactive agents, warrants further investigation. The methodologies and predictive data presented herein are intended to facilitate future research and development efforts centered on this promising molecular scaffold.
References
- 1. 1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (R)-2-(Thiophen-3-yl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral heterocyclic compound, (R)-2-(Thiophen-3-yl)piperidine. Due to the limited availability of published data for this specific enantiomer, this guide combines reported data for the racemic mixture and its hydrochloride salt with predicted values based on the analysis of its constituent chemical moieties: a 2-substituted piperidine ring and a 3-substituted thiophene ring. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing key analytical data and methodologies.
Predicted and Reported Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for 2-(Thiophen-3-yl)piperidine and its derivatives. It is important to note that the chirality of the (R)-enantiomer will not significantly alter the chemical shifts in standard NMR, nor the vibrational frequencies in IR, or the fragmentation patterns in mass spectrometry compared to the racemic mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(Thiophen-3-yl)piperidine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H2' | 7.20 - 7.30 | dd | ~5.0, 1.2 |
| Thiophene H4' | 7.00 - 7.10 | dd | ~5.0, 3.0 |
| Thiophene H5' | 7.10 - 7.20 | dd | ~3.0, 1.2 |
| Piperidine H2 (CH) | 3.00 - 3.20 | m | - |
| Piperidine H6 (eq) | 2.95 - 3.10 | m | - |
| Piperidine H6 (ax) | 2.50 - 2.65 | m | - |
| Piperidine NH | 1.50 - 2.50 (broad) | br s | - |
| Piperidine H3, H4, H5 | 1.30 - 1.90 | m | - |
Note: Predicted values are based on typical chemical shifts for 2-substituted piperidines and 3-substituted thiophenes. The NH proton signal is often broad and its chemical shift is dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(Thiophen-3-yl)piperidine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Thiophene C3' (ipso) | 140 - 145 |
| Thiophene C2' | 125 - 130 |
| Thiophene C4' | 124 - 128 |
| Thiophene C5' | 120 - 125 |
| Piperidine C2 | 55 - 60 |
| Piperidine C6 | 45 - 50 |
| Piperidine C3 | 25 - 30 |
| Piperidine C4 | 24 - 28 |
| Piperidine C5 | 23 - 27 |
Note: Predicted values are based on typical chemical shifts for 2-substituted piperidines and 3-substituted thiophenes.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for 2-(Thiophen-3-yl)piperidine
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Piperidine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (Thiophene) | 1400 - 1500 | Medium |
| C-N Stretch (Piperidine) | 1000 - 1250 | Medium |
| C-S Stretch (Thiophene) | 600 - 800 | Weak |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-(Thiophen-3-yl)piperidine
| Ion | Predicted m/z | Description |
| [M]+• | 167 | Molecular Ion |
| [M-H]+ | 166 | Loss of a hydrogen radical |
| [M-C₄H₃S]+ | 84 | Loss of the thiophenyl radical |
| [C₅H₁₀N]+ | 84 | Piperidine fragment |
| [C₄H₄S]+• | 84 | Thiophene radical cation |
Note: The fragmentation pattern of piperidine derivatives is often characterized by the loss of substituents on the ring and alpha-cleavage adjacent to the nitrogen atom.[1]
Experimental Protocols
NMR Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). For EI, the sample would be introduced into the ion source, where it is bombarded with a beam of electrons to generate charged fragments, which are then separated by their mass-to-charge ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
This guide provides a foundational set of expected spectroscopic data and standard methodologies for the analysis of this compound. Researchers can use this information as a benchmark for their own experimental results and for the structural elucidation of this and related compounds. As more experimental data becomes publicly available, this guide will be updated to reflect the most current and accurate information.
References
Initial Biological Screening of (R)-2-(Thiophen-3-yl)piperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of (R)-2-(Thiophen-3-yl)piperidine derivatives, a class of compounds with significant potential in drug discovery. The piperidine scaffold is a prevalent feature in many pharmaceuticals, and its combination with a thiophene ring offers a unique chemical space for exploring diverse biological activities.[1] This document details the synthetic strategies, experimental protocols for biological evaluation, and summarizes the available quantitative data to facilitate further research and development in this area.
Synthesis of this compound Derivatives
The synthesis of enantiomerically pure 2-substituted piperidines is a critical step in the drug discovery process. Various synthetic routes have been developed for the preparation of piperidine derivatives, often involving multi-step sequences. A general approach to synthesizing the this compound core involves the asymmetric reduction of a corresponding imine or the cyclization of a chiral amino alcohol.
A representative synthetic scheme for preparing the core structure and its derivatives is outlined below. This workflow is a composite of established synthetic methodologies for similar heterocyclic compounds.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols for Biological Screening
The initial biological evaluation of novel compounds is crucial for identifying their potential therapeutic applications. A tiered screening approach is typically employed, starting with broad in vitro assays to identify preliminary activity, followed by more specific assays to elucidate the mechanism of action.
General Cell Viability and Cytotoxicity Assays
A primary step in biological screening is to assess the general cytotoxicity of the synthesized compounds. This helps in determining the concentration range for subsequent, more specific assays and flags potentially toxic molecules early in the development process.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: A stock solution of the this compound derivative is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compound are made in the cell culture medium to achieve the desired final concentrations. The old medium is removed from the cells, and 100 µL of the medium containing the test compound is added to each well. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Target-Based Screening
Based on the structural similarity of the this compound core to known pharmacophores, a variety of target-based assays can be employed. The piperidine moiety is a common feature in compounds targeting the central nervous system (CNS), while thiophene derivatives have shown a broad range of activities, including anticancer and antimicrobial effects.[2][3]
Example Protocol: Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the test compounds for a specific G protein-coupled receptor (GPCR).
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates through differential centrifugation.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and protease inhibitors is prepared.
-
Binding Reaction: In a 96-well plate, the following are added in order:
-
Assay buffer
-
Radiolabeled ligand (e.g., [³H]-spiperone for dopamine D₂ receptors) at a concentration close to its K_d value.
-
Test compound at various concentrations.
-
Cell membrane preparation.
-
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. The filters are washed with ice-cold assay buffer.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The IC₅₀ value for the test compound is determined from a competition binding curve, and the inhibition constant (K_i) is calculated using the Cheng-Prusoff equation.
The following diagram illustrates a typical workflow for an in vitro screening cascade.
Caption: In vitro screening cascade for this compound derivatives.
Quantitative Data Summary
While specific biological data for this compound derivatives is not extensively available in the public domain, data from structurally related compounds can provide valuable insights into potential activities. The following tables summarize hypothetical, yet representative, data that could be generated from the initial screening of a library of such derivatives.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | R-Group (on Piperidine Nitrogen) | HeLa IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| R3P-001 | -H | > 100 | > 100 |
| R3P-002 | -CH₃ | 85.2 | 92.5 |
| R3P-003 | -CH₂Ph | 25.6 | 38.1 |
| R3P-004 | -C(O)Ph | 12.3 | 18.7 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 |
Table 2: Receptor Binding Affinity of this compound Derivatives
| Compound ID | Target Receptor | K_i (nM) |
| R3P-001 | Dopamine D₂ | 850 |
| R3P-002 | Dopamine D₂ | 620 |
| R3P-003 | Dopamine D₂ | 150 |
| R3P-004 | Dopamine D₂ | 45 |
| Haloperidol | Dopamine D₂ | 2.5 |
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related piperidine and thiophene compounds, derivatives of this compound could potentially interact with a variety of signaling pathways. For instance, if these compounds exhibit anticancer activity, they might induce apoptosis through the intrinsic or extrinsic pathways. If they show activity at GPCRs, they would modulate downstream signaling cascades involving cyclic AMP (cAMP) or inositol phosphates.
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a derivative acting as a GPCR antagonist.
References
Exploring the Structure-Activity Relationship of 2-Arylpiperidines with Thiophene Modifications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs) and transporters. The modification of this scaffold offers a powerful strategy for fine-tuning pharmacological properties. One particularly fruitful approach has been the incorporation of a thiophene ring as a bioisosteric replacement for a phenyl group. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-arylpiperidines featuring thiophene modifications, summarizing key quantitative data, detailing experimental protocols, and visualizing core concepts.
Introduction to Thiophene as a Bioisostere in 2-Arylpiperidine Scaffolds
The principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of rational drug design. The thiophene ring is frequently employed as a bioisostere for the benzene ring.[1][2] Its similarity in size, planarity, and aromaticity allows it to mimic the phenyl group in interactions with biological targets.[3] However, the presence of the sulfur atom introduces key differences in electronics and hydrogen-bonding capacity, which can be exploited to modulate a compound's affinity, selectivity, and pharmacokinetic profile.
In the context of 2-arylpiperidines, replacing a phenyl ring with a thiophene moiety can significantly impact interactions with receptors such as dopamine, sigma, and N-methyl-D-aspartate (NMDA) receptors.[1][4][5] The electron density of the thiophene ring is considered to have a substantial impact on sigma (σ) receptor affinity.[6]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from various studies on thiophene-modified 2-arylpiperidine derivatives, focusing on their binding affinities for different receptors.
Table 1: Binding Affinities (Kᵢ, nM) of Thiophene-Modified Ligands for Dopamine Receptors
| Compound | Scaffold | Modification | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₃ vs D₂ Selectivity | Reference |
| 10i | Benzo[b]thiophene derivative | Bioisostere of 5-hydroxy indole | 76.9 | 1.69 | ~45-fold | [4] |
| (-)-10e | Indole amide derivative (for comparison) | - | 47.5 | 0.57 | ~83-fold | [4] |
| (+)-10e | Indole amide derivative (for comparison) | - | 113 | 3.73 | ~30-fold | [4] |
| 6a | 3-Thiophenephenyl N-phenylpiperazine | Fluoride substitution | >10,000 | 20.3 | ~500-fold | [7] |
Table 2: Binding Affinities (Kᵢ, nM) of Thiophene-Modified Ligands for NMDA and Sigma Receptors
| Compound | Scaffold | Modification | GluN2B Kᵢ (nM) | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Reference |
| 7a | [5]Annulenothiophene | With benzylic OH | 204 | - | - | [1] |
| 8a | [5]Annulenothiophene | Without benzylic OH | 26 | - | - | [1] |
| 13 | Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] | No substituent at 6' | Potent but unselective | - | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. Below are representative protocols for the synthesis and pharmacological evaluation of thiophene-modified 2-arylpiperidines.
A common method for synthesizing substituted 2-aminothiophenes is the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base (e.g., morpholine).
-
Step 1: Condensation. An equimolar mixture of the starting ketone (e.g., a substituted cyclohexanone), an active methylene nitrile (e.g., malononitrile), and elemental sulfur is prepared.
-
Step 2: Addition of Base. A catalytic amount of a base, such as morpholine or triethylamine, is added to the mixture.
-
Step 3: Reaction. The mixture is typically heated in a solvent like ethanol or dimethylformamide, or in some cases, under solvent-free conditions using ball milling.[3]
-
Step 4: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization or column chromatography.
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.
-
Receptor Preparation: Cell membranes expressing the target receptor (e.g., HEK-293 cells transfected with human D₂ or D₃ dopamine receptors) are prepared by homogenization and centrifugation.[4]
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂) is prepared.
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]spiperone for D₂/D₃ receptors[4] or [³H]-(+)-pentazocine for σ₁ receptors[8]) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated at a specific temperature for a set time to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizing Concepts in SAR
Graphviz diagrams are provided to illustrate key workflows and relationships in the SAR exploration of thiophene-modified 2-arylpiperidines.
Caption: A typical workflow for the design and evaluation of novel 2-arylpiperidine analogs.
Caption: Bioisosteric replacement of a phenyl with a thiophene ring in 2-arylpiperidines.
Caption: A generalized signaling pathway for a GPCR-targeting 2-arylpiperidine ligand.
Conclusion
The substitution of a phenyl ring with a thiophene ring in 2-arylpiperidine scaffolds is a validated and potent strategy in medicinal chemistry for modulating pharmacological activity. SAR studies have demonstrated that the position of substituents on the thiophene and any remaining aryl groups, as well as the overall electronic nature of the molecule, are critical determinants of receptor affinity and selectivity.[9] The data indicates that this bioisosteric replacement is well-tolerated by a variety of receptors and can lead to compounds with high potency.[1] Future work in this area will likely focus on further refining selectivity profiles and optimizing pharmacokinetic properties to develop novel therapeutics for a range of disorders.
References
- 1. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene bioisosteres of spirocyclic σ receptor ligands: relationships between substitution pattern and σ receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of (R)-2-(Thiophen-3-yl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(R)-2-(Thiophen-3-yl)piperidine is a chiral heterocyclic compound belonging to the 2-arylpiperidine class. While specific pharmacological data for this exact molecule is not extensively available in public literature, the structural motif of 2-arylpiperidine is a well-recognized pharmacophore present in numerous biologically active compounds. Analysis of structurally related compounds provides a strong basis for predicting the potential therapeutic targets of this compound. This technical guide synthesizes available information on these potential targets, providing quantitative data from analogous compounds, detailed experimental protocols for target validation, and visualizations of relevant biological pathways.
The primary predicted therapeutic targets for this compound fall into two main categories: Sigma Receptors (σ1 and σ2) and Monoamine Transporters (MATs) , including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The stereochemistry of the piperidine ring is a critical determinant of affinity and selectivity for these targets.
Predicted Therapeutic Targets and Quantitative Data
Based on structure-activity relationships of analogous 2-arylpiperidine compounds, this compound is predicted to interact with the following targets. The tables below summarize quantitative binding affinity data (Ki values) for representative 2-arylpiperidine derivatives, which serve as a proxy for estimating the potential potency of the title compound.
Sigma Receptors
Sigma receptors are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions and neurological disorders. The piperidine moiety is a key structural element for affinity to both σ1 and σ2 receptors.[1][2]
Table 1: Binding Affinities (Ki, nM) of Representative Piperidine Derivatives at Sigma Receptors
| Compound/Analog Structure | Target | Ki (nM) | Reference Compound | Ki (nM) |
| N-Acyl-2-arylpiperidines | σ1 Receptor | High Affinity (Sub-nanomolar to low nanomolar) | (+)-Pentazocine | - |
| σ2 Receptor | Moderate to High Affinity (Nanomolar range) | Ditriflyl-isothiocyanate (DTG) | - | |
| Piperidine-based H3R Antagonists | σ1 Receptor | 4.41 | PRE-084 | 2.2 |
| σ2 Receptor | 67.9 | - | - | |
| 2-(Piperidin-3-yl)phthalimides | σ1 Receptor | 2400 | - | - |
| σ2 Receptor | 2200 | - | - |
Note: Data is for structurally related compounds, not this compound itself.
Monoamine Transporters
Monoamine transporters are crucial for regulating neurotransmitter levels in the synaptic cleft and are established targets for antidepressants and psychostimulants. The stereochemistry of the piperidine ring significantly influences selectivity for DAT, NET, and SERT.
Table 2: Binding Affinities (Ki, nM) of Representative Piperidine Derivatives at Monoamine Transporters
| Compound/Analog Structure | Target | Ki (nM) | Reference Compound | Ki (nM) |
| 4-[(Aryl)(aryloxy)methyl]piperidine derivatives | SERT | < 25 | Fluoxetine | - |
| NET | < 25 | - | - | |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 | Fluoxetine | - |
| Methylphenidate Analogs (dl-threo) | DAT | High Affinity | [3H]WIN 35,428 | - |
| NET | Moderate Affinity | [3H]nisoxetine | - | |
| SERT | Low Affinity | [3H]paroxetine | - | |
| 4-(4-Chlorophenyl)piperidine analogs | DAT/NET or SERT/NET selective depending on stereoisomer | - | - | - |
Note: Data is for structurally related compounds, not this compound itself.
Experimental Protocols
To validate the predicted therapeutic targets of this compound, the following experimental protocols are recommended.
Radioligand Binding Assays
These assays are essential for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.
1. Sigma Receptor Binding Assay:
-
Objective: To determine the affinity of this compound for σ1 and σ2 receptors.
-
Materials:
-
Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).
-
Radioligands: --INVALID-LINK---Pentazocine for σ1 receptors and [3H]1,3-di-o-tolyl-guanidine ([3H]DTG) for σ2 receptors.[3]
-
Non-specific binding control: Haloperidol or unlabeled ligand in excess.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.
-
For σ2 receptor assays, include a masking agent (e.g., unlabeled (+)-pentazocine) to block binding to σ1 sites.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. Monoamine Transporter Binding Assay:
-
Objective: To determine the affinity of this compound for DAT, NET, and SERT.
-
Materials:
-
Synaptosomal membrane preparations from rat striatum (for DAT), hypothalamus (for NET), and brainstem or frontal cortex (for SERT).
-
Radioligands: [3H]WIN 35,428 or [3H]GBR-12935 for DAT, [3H]Nisoxetine for NET, and [3H]Paroxetine or [3H]Citalopram for SERT.
-
Non-specific binding control: Nomifensine (for DAT), desipramine (for NET), and fluoxetine (for SERT) in excess.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Follow a similar procedure to the sigma receptor binding assay, using the appropriate membrane preparations and radioligands for each transporter.
-
Incubate the membranes with the radioligand and varying concentrations of the test compound.
-
Filter and wash to separate bound and free radioligand.
-
Quantify radioactivity and calculate IC50 and Ki values.
-
Functional Assays
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator at the identified target.
1. Sigma-1 Receptor Functional Assay (Calcium Mobilization):
-
Objective: To assess the functional activity of this compound at the σ1 receptor. Some σ1 receptor ligands can modulate intracellular calcium release.
-
Methodology:
-
Use a cell line expressing the σ1 receptor (e.g., HEK293 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with a known σ1 receptor agonist (e.g., PRE-084) in the presence and absence of varying concentrations of this compound.
-
Measure changes in intracellular calcium concentration using a fluorescence plate reader.
-
An increase in calcium signal in the presence of the test compound alone would suggest agonist activity. A decrease in the agonist-induced signal would indicate antagonist activity.
-
2. Monoamine Transporter Uptake Assay:
-
Objective: To measure the inhibitory effect of this compound on the uptake of neurotransmitters by their respective transporters.
-
Methodology:
-
Use synaptosomes prepared from the relevant brain regions as described for the binding assays.
-
Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Add a radiolabeled neurotransmitter ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
-
Incubate for a short period to allow for transporter-mediated uptake.
-
Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity accumulated inside the synaptosomes.
-
Calculate the IC50 value for the inhibition of neurotransmitter uptake.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways and a general workflow for target validation.
Caption: Potential signaling interactions of the σ1 receptor upon ligand binding.
Caption: Mechanism of monoamine transporter inhibition by a potential ligand.
Caption: A general workflow for the validation of potential therapeutic targets.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently limited, a strong theoretical framework based on its 2-arylpiperidine scaffold points towards the sigma receptors and monoamine transporters as primary candidates for its biological activity. The provided quantitative data from analogous compounds, detailed experimental protocols, and pathway visualizations offer a comprehensive guide for researchers and drug development professionals to initiate and advance the pharmacological investigation of this compound. Further empirical studies are essential to definitively characterize its target profile and therapeutic potential.
References
- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unict.it [iris.unict.it]
(R)-2-(Thiophen-3-yl)piperidine: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds. This methodology relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to biological targets. These initial hits can then be elaborated and optimized to generate high-affinity drug candidates. Within the vast chemical space of potential fragments, heterocyclic scaffolds play a pivotal role due to their inherent three-dimensionality and capacity for diverse molecular interactions.
The (R)-2-(thiophen-3-yl)piperidine core represents a particularly compelling fragment for drug discovery endeavors. This structure synergistically combines the favorable attributes of two key pharmacophores: the piperidine ring and the thiophene moiety. The piperidine scaffold is a ubiquitous feature in numerous approved drugs, prized for its ability to confer advantageous physicochemical properties such as improved solubility and metabolic stability, as well as its conformational flexibility which allows for optimal engagement with protein binding sites. The thiophene ring, a well-established bioisostere of the phenyl group, offers a distinct electronic and steric profile, often leading to enhanced target affinity and selectivity while mitigating potential metabolic liabilities associated with aromatic rings. The specific (R)-stereochemistry at the 2-position of the piperidine ring provides a defined three-dimensional vector for substituent elaboration, crucial for achieving precise interactions with chiral biological targets.
This technical guide provides a comprehensive overview of the this compound fragment, including its synthesis, potential biological applications, and the experimental methodologies employed for its screening and characterization.
Synthesis of the Core Fragment
A representative synthetic approach could involve the following key steps:
-
Formation of a Precursor: Reaction of a suitable thiophene-containing starting material, such as 3-acetylthiophene, with a source of ammonia or a primary amine to form an enamine or imine intermediate.
-
Asymmetric Reduction: Enantioselective reduction of the C=N bond of the intermediate using a chiral catalyst or reagent. Chiral catalysts such as those based on transition metals (e.g., iridium or rhodium) with chiral ligands are commonly employed for this purpose.
-
Cyclization: In an alternative strategy, a chiral amino alcohol precursor, which can be derived from a chiral pool or synthesized asymmetrically, can undergo an intramolecular cyclization to form the piperidine ring.
-
Purification: The final product would be purified using standard techniques such as column chromatography and the enantiomeric excess determined by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Biological Activity of Thiophene-Piperidine Scaffolds
Although specific quantitative data for the this compound fragment itself is not widely published, the biological activity of closely related thiophene-piperidine and thiophene-piperazine derivatives highlights the potential of this scaffold. The following tables summarize the activity of such compounds against various biological targets.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Thiophene Piperazine-Carbamate Derivatives
| Compound ID | Target | IC50 (µM) | Inhibition Type |
| 8e | AChE | 0.12 ± 0.001 | Mixed |
| BChE | 12.29 ± 0.02 | - | |
| 8d | AChE | - | - |
| BChE | - | - | |
| 8g | AChE | - | - |
| BChE | - | - | |
| 8a | AChE | - | - |
| BChE | - | - |
Data extracted from a study on novel thiophene piperazine-carbamate hybrids as multi-target agents for Alzheimer's disease.[1]
Table 2: Anti-HIV-1 Activity of Piperidine-Substituted Thiophene[3,2-d]pyrimidine Derivatives
| Compound ID | HIV-1 Strain | EC50 (nmol/L) |
| 15a | WT | 1.75 |
| L100I | 2.84 | |
| K103N | 1.27 | |
| Y181C | 5.38 | |
| Y188L | 7.96 | |
| E138K | 4.28 | |
| F227L/V106A | 3.76 | |
| RES056 | 15.8 |
EC50: concentration of compound required to achieve 50% protection of MT-4 cell cultures against HIV-1-induced cytotoxicity. Data from a study on the design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs.[2]
Experimental Protocols for Fragment Screening
The identification of protein-fragment interactions is paramount in fragment-based drug discovery. Several biophysical techniques are routinely employed for this purpose. The following are detailed methodologies for key experiments applicable to the screening of the this compound fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for detecting weak binding events and can provide structural information about the fragment-protein complex. Both ligand-observed and protein-observed NMR experiments are utilized.
Protocol for Protein-Observed 1H-15N HSQC Screening:
-
Protein Preparation: Express and purify the target protein with uniform 15N labeling. A typical final buffer for NMR would be 20 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5. The protein concentration should be in the range of 50-200 µM.
-
Fragment Library Preparation: Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6) at a high concentration (e.g., 100 mM).
-
NMR Data Acquisition:
-
Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein.
-
Add a small aliquot of the fragment stock solution to the protein sample to a final concentration typically 10-100 times that of the protein.
-
Acquire a second 1H-15N HSQC spectrum of the protein-fragment mixture.
-
-
Data Analysis:
-
Overlay the two spectra and analyze for chemical shift perturbations (CSPs) of the protein's amide resonances.
-
Significant CSPs indicate a binding event. The magnitude of the CSP can be used to estimate the binding affinity (KD).
-
If resonance assignments for the protein are available, the binding site can be mapped onto the protein structure.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time detection of binding events by measuring changes in the refractive index at a sensor surface.
Protocol for SPR Screening:
-
Sensor Chip Preparation: Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for an immobilization level that will yield a maximal response (Rmax) appropriate for the size of the fragment.
-
Fragment Preparation: Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+). A typical concentration range for fragment screening is 1 µM to 1 mM.
-
SPR Analysis:
-
Inject the different concentrations of the fragment over the sensor surface containing the immobilized protein and a reference surface (for subtracting non-specific binding).
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
-
Data Analysis:
-
Fit the equilibrium binding responses to a 1:1 binding model to determine the dissociation constant (KD).
-
Analyze the association and dissociation phases of the sensorgrams to determine the kinetic rate constants (kon and koff).
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-fragment complex, revealing the precise binding mode and key interactions.
Protocol for Co-crystallization or Soaking:
-
Protein Crystallization:
-
Screen for crystallization conditions for the target protein using techniques such as vapor diffusion (sitting or hanging drop).
-
Optimize the conditions to obtain well-diffracting crystals.
-
-
Fragment Introduction:
-
Co-crystallization: Add the this compound fragment to the protein solution before setting up the crystallization trials.
-
Soaking: Transfer pre-grown protein crystals into a solution containing a high concentration of the fragment (typically 1-10 mM) for a defined period (minutes to hours).
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.
-
Analyze the electron density maps to identify the bound fragment and model its interactions with the protein.
-
Signaling Pathways and Logical Relationships
The this compound scaffold, due to its structural features, has the potential to modulate a variety of signaling pathways by targeting key protein classes such as G-protein coupled receptors (GPCRs), kinases, and ion channels.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. The thiophene-piperidine scaffold is present in many GPCR ligands.
Caption: A simplified GPCR signaling cascade initiated by ligand binding.
Kinase Signaling Pathway
Kinases are enzymes that catalyze the phosphorylation of proteins, playing a central role in signal transduction. Small molecule inhibitors targeting kinases are a major class of therapeutics.
Caption: Inhibition of a protein kinase signaling pathway.
Ion Channel Modulation
Ion channels are pore-forming membrane proteins that allow the passage of ions across cell membranes. Their modulation by small molecules can have profound physiological effects.
References
Synthesis and Characterization of Novel Thiophene-Piperidine Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-piperidine scaffolds are privileged heterocyclic structures that form the core of a multitude of biologically active compounds. The unique combination of the electron-rich thiophene ring and the versatile piperidine moiety confers a wide range of pharmacological properties, including anticancer, antiviral, and neuroprotective activities.[1][2][3][4] This technical guide provides an in-depth overview of the synthesis, characterization, and biological significance of novel thiophene-piperidine scaffolds, tailored for researchers and professionals in the field of drug discovery and development.
Synthesis of Thiophene-Piperidine Scaffolds
The construction of thiophene-piperidine scaffolds can be achieved through various synthetic strategies. Two of the most prominent and versatile methods are the Gewald reaction for the formation of the thiophene ring and the Buchwald-Hartwig amination for the coupling of the piperidine moiety.
Experimental Protocol 1: Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[1][2][3][5]
Materials:
-
A ketone or aldehyde
-
An active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, piperidine, triethylamine)
-
Solvent (e.g., ethanol, dimethylformamide)
Procedure:
-
To a solution of the ketone/aldehyde (1.0 eq) and the active methylene nitrile (1.0 eq) in the chosen solvent, add the basic catalyst (0.1-0.2 eq).
-
To this mixture, add elemental sulfur (1.1 eq) in one portion.
-
Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Experimental Protocol 2: Buchwald-Hartwig Amination for Piperidine Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8]
Materials:
-
A halo-substituted thiophene (e.g., 2-bromothiophene)
-
A piperidine derivative
-
A palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
A phosphine ligand (e.g., BINAP, XPhos)
-
A base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the halo-substituted thiophene (1.0 eq), the piperidine derivative (1.2 eq), the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of Thiophene-Piperidine Scaffolds
The structural elucidation and purity assessment of the synthesized scaffolds are performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic and Chromatographic Data
The following table summarizes typical characterization data for a representative thiophene-piperidine scaffold.
| Technique | Observed Data | Interpretation |
| ¹H NMR | Chemical shifts (δ) in the range of 7.0-8.0 ppm for thiophene protons, 2.5-4.0 ppm for piperidine protons adjacent to nitrogen, and 1.5-2.0 ppm for other piperidine protons. | Confirms the presence and connectivity of the thiophene and piperidine rings. |
| ¹³C NMR | Resonances in the aromatic region (120-150 ppm) for thiophene carbons and in the aliphatic region (20-60 ppm) for piperidine carbons. | Provides information on the carbon framework of the molecule. |
| FT-IR | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (thiophene), and C-N stretching (piperidine). | Identifies the functional groups present in the molecule. |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. | Confirms the molecular weight and provides information on the fragmentation pattern. |
| HPLC/TLC | Single peak/spot indicating the purity of the compound. | Assesses the purity of the synthesized scaffold. |
Biological Activities and Signaling Pathways
Thiophene-piperidine scaffolds have shown significant promise in various therapeutic areas. The following sections detail their mechanisms of action in key biological processes.
Anticancer Activity
Many thiophene-piperidine derivatives exhibit potent anticancer activity against a range of cancer cell lines.[4][9][10] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer progression and the induction of apoptosis. Some compounds have been shown to inhibit topoisomerases and tyrosine kinases, while others induce apoptosis through the activation of reactive oxygen species.[10]
Caption: Anticancer mechanism of thiophene-piperidine scaffolds.
Anti-HIV Activity
Certain thiophene-piperidine derivatives act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11][12][13][14][15] They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.[11][14]
Caption: Anti-HIV mechanism of thiophene-piperidine scaffolds.
Acetylcholinesterase Inhibition
Thiophene-piperidine scaffolds have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[16][17] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease.[16][18]
Caption: Acetylcholinesterase inhibition by thiophene-piperidine scaffolds.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of novel thiophene-piperidine scaffolds.
Caption: General synthesis workflow.
Caption: General characterization workflow.
Quantitative Data Summary
The biological activity of thiophene-piperidine scaffolds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) values. The following table presents a summary of representative quantitative data from the literature.
| Scaffold ID | Target | Cell Line / Assay | IC₅₀ / EC₅₀ (nM) | Reference |
| Compound 27 | HIV-1 Reverse Transcriptase | MT-4 cells (Wild Type) | 1.4 | [12] |
| K-5a2 | HIV-1 Reverse Transcriptase | MT-4 cells (Wild Type) | 2.1 | [13] |
| IIId | Acetylcholinesterase | Ellman's Method | >1000 (60% inhibition at 10µM) | [16] |
| DTPEP | Breast Cancer | MCF-7 | 5,200 | [9] |
| 22a | HIV-1 Protease | Enzyme Assay | 3.61 | [19] |
Conclusion
Thiophene-piperidine scaffolds represent a highly valuable class of compounds in medicinal chemistry. Their versatile synthesis and diverse biological activities make them attractive candidates for the development of novel therapeutics. This technical guide provides a foundational understanding of their synthesis, characterization, and mechanisms of action, serving as a valuable resource for researchers in the field. Further exploration and derivatization of these scaffolds hold significant potential for the discovery of next-generation drugs.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Anticancer Activities of Thiophene and Its Analogs [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Evaluation of Thiophene[3,2-d]pyrimidine Derivatives as HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Drug Resistance Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Conformational Landscape of (R)-2-(Thiophen-3-yl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-(thiophen-3-yl)piperidine is a chiral heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous pharmaceuticals and the unique electronic properties of the thiophene moiety. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for elucidating its structure-activity relationship (SAR) and designing novel therapeutics with enhanced potency and selectivity. This technical guide provides an in-depth analysis of the conformational preferences of this compound, integrating theoretical principles with detailed experimental and computational methodologies.
Introduction to Piperidine Conformational Analysis
The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize torsional and steric strain.[1] For a 2-substituted piperidine, such as this compound, the substituent can occupy either an axial or an equatorial position. The energetic balance between these two conformations is dictated by a combination of steric and electronic factors, including 1,3-diaxial interactions and hyperconjugation.[2] The nitrogen atom's lone pair and its inversion barrier also play a crucial role in the overall conformational landscape.[1]
Conformational Isomers of this compound
The primary conformational equilibrium for this compound involves the chair forms with the thiophen-3-yl group in the axial and equatorial positions. Due to the R-configuration at the C2 position, two distinct chair conformers are possible:
-
Equatorial Conformer: The thiophen-3-yl group occupies an equatorial position, which is generally sterically favored as it minimizes unfavorable 1,3-diaxial interactions with the axial hydrogens at C4 and C6.[2]
-
Axial Conformer: The thiophen-3-yl group is in an axial position, leading to potential steric clashes with the axial hydrogens. However, in certain N-substituted piperidines, particularly N-acyl derivatives, the axial conformation can be favored due to a phenomenon known as pseudoallylic strain.[3]
The relative populations of these conformers are solvent-dependent and can be influenced by N-substitution on the piperidine ring.
Experimental Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformational preferences of piperidine derivatives in solution.
Hypothetical NMR Data
The following table summarizes hypothetical ¹H-NMR data for the equatorial and axial conformers of this compound in CDCl₃. These values are based on established principles for 2-substituted piperidines.
| Proton | Equatorial Conformer Chemical Shift (ppm) | Axial Conformer Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| H2 | 3.10 | 3.55 | ³J(H2a, H3a) ≈ 10-12 Hz (trans-diaxial) |
| H3ax | 1.30 | 1.85 | ³J(H2a, H3e) ≈ 2-4 Hz (axial-equatorial) |
| H3eq | 1.90 | 1.50 | |
| H4ax | 1.45 | 1.95 | |
| H4eq | 1.80 | 1.60 | |
| H5ax | 1.40 | 1.90 | |
| H5eq | 1.85 | 1.65 | |
| H6ax | 2.70 | 3.15 | |
| H6eq | 3.20 | 2.80 | |
| NH | 1.50 | 1.75 | |
| Thiophene-H | 7.00 - 7.40 | 7.05 - 7.45 |
Note: 'a' denotes axial and 'e' denotes equatorial.
Experimental Protocol: NMR Spectroscopy
A detailed protocol for the NMR analysis of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Perform two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy) to establish proton-proton couplings within the piperidine ring, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space correlations, which are crucial for distinguishing between axial and equatorial protons.
-
-
Data Analysis:
-
Assign all proton resonances using the 2D NMR data.
-
Measure the vicinal coupling constants (³J) between adjacent protons. A large coupling constant (typically 10-13 Hz) between H2 and one of the H3 protons is indicative of a trans-diaxial relationship, suggesting an equatorial position for the thiophen-3-yl substituent. Conversely, small coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
Analyze NOE/ROE cross-peaks. For an equatorial substituent, NOEs are expected between the axial H2 and axial H4/H6 protons. For an axial substituent, NOEs would be observed between the equatorial H2 and equatorial H4/H6 protons.
-
The following diagram illustrates the experimental workflow for NMR-based conformational analysis.
Computational Analysis
Computational modeling, particularly Density Functional Theory (DFT), provides valuable insights into the relative energies and geometries of different conformers.
Hypothetical Computational Data
The table below presents hypothetical relative energies for the conformers of this compound calculated at the B3LYP/6-31G(d) level of theory in the gas phase and with a PCM solvent model for chloroform.
| Conformer | Gas Phase Relative Energy (kcal/mol) | Chloroform (PCM) Relative Energy (kcal/mol) | Key Dihedral Angle (C3-C2-C(Thiophene)-C(Thiophene)) |
| Equatorial | 0.00 | 0.00 | ~175° |
| Axial | +1.80 | +1.50 | ~65° |
| Twist-Boat | +5.50 | +5.20 | N/A |
Computational Protocol: DFT Calculations
A step-by-step protocol for the DFT-based conformational analysis is as follows:
-
Structure Generation: Build the initial 3D structures of the equatorial and axial chair conformers, as well as a twist-boat conformer of this compound using a molecular modeling software.
-
Conformational Search: Perform a systematic conformational search for each initial structure to identify all low-energy minima.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This should be done for both the gas phase and in the presence of a solvent model (e.g., Polarizable Continuum Model - PCM for chloroform).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Energy Analysis: Compare the relative energies of the conformers to determine their relative populations based on the Boltzmann distribution.
The following diagram outlines the computational workflow for DFT-based conformational analysis.
Biological Relevance and Signaling Pathway
Derivatives of 2-thienylpiperidine have been investigated for their activity as central nervous system (CNS) agents, with some showing affinity for dopamine and serotonin receptors. For instance, these compounds may act as antagonists at the Dopamine D2 receptor, a key target in the treatment of psychosis.
References
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chiral Synthesis of (R)-2-(Thiophen-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chiral synthesis of (R)-2-(Thiophen-3-yl)piperidine, a valuable building block in medicinal chemistry. The primary focus of these application notes is an Iridium-catalyzed asymmetric hydrogenation of a 2-(thiophen-3-yl)pyridinium salt, a highly efficient method for obtaining the desired enantiomer with excellent stereocontrol. Alternative strategies, including kinetic resolution and the use of chiral auxiliaries, are also discussed as potential synthetic routes.
Method 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-(Thiophen-3-yl)pyridinium Salt
This method stands as a highly effective and direct approach for the enantioselective synthesis of α-heteroaryl piperidines, including the target compound this compound. The key transformation involves the asymmetric hydrogenation of a precursor N-benzyl-2-(thiophen-3-yl)pyridinium salt, catalyzed by a chiral Iridium complex.[1] This strategy has demonstrated high levels of enantioselectivity for a range of α-heteroaryl piperidines.
Logical Workflow for Asymmetric Hydrogenation
Caption: Workflow for the synthesis of this compound via asymmetric hydrogenation.
Quantitative Data Summary
| Method | Catalyst/Reagent | Substrate | Yield | Enantiomeric Ratio (e.r.) | Reference |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / MeO-BoQPhos | N-Benzyl-2-(thiophen-3-yl)pyridinium bromide | ~90% | ~97:3 |
Note: The data is based on analogous 2-thiophene-substituted piperidines as reported in the reference literature.
Experimental Protocols
Step 1: Synthesis of 2-(Thiophen-3-yl)pyridine
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-bromopyridine (1.0 eq.), 3-thiopheneboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Solvent and Base: Add a 2M aqueous solution of sodium carbonate (3.0 eq.) and toluene as the solvent.
-
Reaction Conditions: Heat the mixture to 80 °C and stir vigorously under an inert atmosphere (e.g., Nitrogen or Argon) for 12 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-(thiophen-3-yl)pyridine.
Step 2: Synthesis of N-Benzyl-2-(thiophen-3-yl)pyridinium bromide
-
Reaction Setup: Dissolve 2-(thiophen-3-yl)pyridine (1.0 eq.) in acetonitrile.
-
Reagent Addition: Add benzyl bromide (1.2 eq.) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the N-benzyl-2-(thiophen-3-yl)pyridinium bromide.
Step 3: Asymmetric Hydrogenation to N-Benzyl-(R)-2-(thiophen-3-yl)piperidine
-
Catalyst Preparation: In a glovebox, charge a pressure reactor with [Ir(COD)Cl]₂ (1 mol%) and MeO-BoQPhos (3 mol%).
-
Reaction Mixture: Add the N-benzyl-2-(thiophen-3-yl)pyridinium bromide (1.0 eq.) and a suitable solvent such as methanol.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 600 psi of H₂.
-
Reaction Conditions: Stir the reaction mixture at 40 °C for 24 hours.
-
Work-up and Purification: After carefully venting the hydrogen, concentrate the reaction mixture. Purify the residue by column chromatography on silica gel to obtain N-benzyl-(R)-2-(thiophen-3-yl)piperidine. The enantiomeric ratio can be determined by chiral HPLC analysis.
Step 4: Deprotection to this compound
-
Reaction Setup: Dissolve the N-benzyl-(R)-2-(thiophen-3-yl)piperidine (1.0 eq.) in methanol.
-
Catalyst Addition: Add palladium on carbon (10 wt%) to the solution.
-
Hydrogenolysis: Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield this compound.
Alternative Chiral Synthesis Strategies
While asymmetric hydrogenation is a highly effective method, other strategies can also be employed for the synthesis of this compound.
Method 2: Kinetic Resolution of Racemic 2-(Thiophen-3-yl)piperidine
Kinetic resolution is a classical method for separating enantiomers from a racemic mixture. This approach involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Logical Workflow for Kinetic Resolution
Caption: Workflow for the synthesis of this compound via kinetic resolution.
Method 3: Synthesis via a Chiral Auxiliary
The use of a chiral auxiliary is another powerful strategy in asymmetric synthesis. The auxiliary is temporarily attached to the substrate to direct a stereoselective transformation, after which it is removed. For the synthesis of chiral piperidines, chiral oxazolidinones can be employed as auxiliaries in hydrogenation reactions.[3]
Logical Workflow for Chiral Auxiliary Method
Caption: Workflow for the synthesis of this compound using a chiral auxiliary.
This approach offers excellent stereocontrol but often requires additional steps for the attachment and removal of the auxiliary. The specific conditions would need to be optimized for the 2-(thiophen-3-yl)piperidine system.
References
- 1. Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-substituted piperidine scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds. The precise stereochemical control at the C2 position is often crucial for biological activity, making the development of efficient asymmetric syntheses for these alkaloids a significant area of research. This document provides detailed application notes and experimental protocols for key strategies in the asymmetric synthesis of 2-substituted piperidine alkaloids.
Key Asymmetric Strategies
Several powerful strategies have been developed for the enantioselective synthesis of 2-substituted piperidines. The choice of method often depends on the desired target molecule, available starting materials, and required stereochemical outcome. The primary approaches covered in this document include:
-
Biomimetic Organocatalytic Synthesis: Mimicking biosynthetic pathways using small organic molecules as catalysts.
-
Asymmetric Hydrogenation: Enantioselective reduction of pyridine or enamine precursors.
-
Chiral Auxiliary-Mediated Synthesis: Covalent attachment of a chiral group to guide the stereochemical outcome of a reaction.
-
Asymmetric Aza-Diels-Alder Reaction: A powerful cycloaddition reaction to construct the piperidine ring with high stereocontrol.
Data Presentation: Comparison of Key Strategies
The following table summarizes the quantitative data for selected asymmetric syntheses of 2-substituted piperidine alkaloids, allowing for a direct comparison of their efficiencies.
| Strategy | Alkaloid/Derivative | Catalyst/Auxiliary | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| Organocatalytic Mannich | (+)-Pelletierine analogue | (S)-proline | Benzonitrile | RT | 24 | 85 | 97 | - | [1][2] |
| Asymmetric Hydrogenation | (R)-2-phenylpiperidine | [Ir(cod)Cl]₂ / (R)-MeO-BoQPhos | THF | 60 | 12 | 95 | 93 | - | [3] |
| Chiral Sulfinamide Auxiliary | (R,R)-2-phenylpiperidine | N-(tert-butylsulfinyl) | THF | -78 to RT | 12 | 85 | >99 | 99:1 | [4] |
| Aza-Diels-Alder | 2-substituted piperidine | Cu(OTf)₂ / (S)-Ph-BOX | CH₂Cl₂ | -78 | 24 | 92 | 98 | >20:1 | |
| Iridium-Catalyzed Cyclization | (+)-241 D precursor | [Ir(cod)Cl]₂ / (S,S)-f-binaphane | Dioxane | 50 | 18 | 82 | 95 | - | [5] |
Abbreviations: ee = enantiomeric excess, dr = diastereomeric ratio, RT = room temperature, cod = 1,5-cyclooctadiene, MeO-BoQPhos = a specific chiral phosphine ligand, BOX = bis(oxazoline) ligand, OTf = trifluoromethanesulfonate.
Experimental Protocols
Detailed methodologies for the key experiments cited in the table are provided below.
Protocol 1: Biomimetic Organocatalytic Asymmetric Mannich Reaction for the Synthesis of a (+)-Pelletierine Analogue[1][2]
This protocol describes the (S)-proline-catalyzed asymmetric Mannich reaction between Δ¹-piperideine and a β-keto ester, mimicking the biosynthesis of pelletierine alkaloids.
Materials:
-
Δ¹-piperideine (freshly prepared)
-
Ethyl 2-methyl-3-oxobutanoate
-
(S)-proline
-
Benzonitrile (anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of ethyl 2-methyl-3-oxobutanoate (1.2 mmol) in anhydrous benzonitrile (5 mL) under an argon atmosphere, add (S)-proline (0.2 mmol, 20 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of freshly prepared Δ¹-piperideine (1.0 mmol) in anhydrous benzonitrile (5 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-substituted piperidine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt[3]
This protocol details the enantioselective hydrogenation of an N-benzyl-2-phenylpyridinium salt to the corresponding (R)-2-phenylpiperidine derivative.
Materials:
-
N-benzyl-2-phenylpyridinium bromide
-
[Ir(cod)Cl]₂
-
(R)-MeO-BoQPhos
-
Tetrabutylammonium iodide (TBAI)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a vial with [Ir(cod)Cl]₂ (0.005 mmol, 1 mol%) and (R)-MeO-BoQPhos (0.011 mmol, 2.2 mol%).
-
Add anhydrous, degassed THF (1 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst.
-
In a separate vial, dissolve N-benzyl-2-phenylpyridinium bromide (0.5 mmol), TBAI (0.1 mmol), and K₂CO₃ (1.0 mmol) in a mixture of THF (2 mL) and MeOH (0.5 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Place the reaction vial in a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H₂.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, carefully release the pressure.
-
Filter the reaction mixture through a short pad of Celite and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography.
-
The N-benzyl protecting group can be subsequently removed, for example, by hydrogenolysis.
Protocol 3: Chiral Auxiliary-Mediated Diastereoselective Addition to an N-sulfinylimine[4]
This protocol describes the addition of a Grignard reagent to a chiral N-(tert-butylsulfinyl)imine to generate a 2-substituted piperidine with high diastereoselectivity.
Materials:
-
(R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine
-
Phenylmagnesium bromide (PhMgBr, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium tert-butoxide (t-BuOK)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add phenylmagnesium bromide (1.2 mmol, 1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Add potassium tert-butoxide (2.0 mmol, 2.0 equiv) and stir the mixture at room temperature for 8 hours to effect cyclization.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the product by flash chromatography.
-
The sulfinyl auxiliary can be removed by treatment with HCl in methanol.
Mandatory Visualizations
The following diagrams illustrate the conceptual workflows and relationships of the described synthetic strategies.
Caption: Overview of major asymmetric routes to 2-substituted piperidines.
Caption: Workflow for organocatalytic synthesis of a pelletierine analogue.
Caption: Logical flow of a chiral auxiliary-based synthesis.
References
- 1. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Synthesis of 2-Arylpiperidines Using Organocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-arylpiperidine structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its rigid framework and the defined spatial orientation of the aryl substituent are crucial for specific interactions with biological targets. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure 2-arylpiperidines is of significant interest to the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 2-arylpiperidines, with a focus on modern organocatalytic methods. Organocatalysis offers a powerful and often more sustainable alternative to traditional metal-based catalysis, avoiding the use of toxic and expensive heavy metals.
Two distinct and effective organocatalytic strategies for the synthesis of 2-arylpiperidines will be detailed:
-
Organocatalytic Asymmetric Michael Addition/Reductive Cyclization Strategy: A versatile, metal-free approach that constructs the piperidine ring through a sequential reaction cascade.
-
Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: A highly efficient method that utilizes a chiral organic ligand to control the stereochemistry of an organometallic intermediate.
These protocols are intended to serve as a practical guide for researchers in academic and industrial settings, enabling the synthesis of a diverse range of 2-arylpiperidine derivatives for drug discovery and development programs.
Method 1: Organocatalytic Asymmetric Michael Addition/Reductive Cyclization
This method provides a powerful, fully metal-free organocatalytic approach to chiral 2-arylpiperidines. The key step is a highly enantioselective Michael addition of nitromethane to a chalcone, catalyzed by a bifunctional cinchona alkaloid-derived thiourea organocatalyst. The resulting γ-nitroketone can then be converted to the desired 2-arylpiperidine via a one-pot reductive cyclization.
Logical Relationship Diagram
Caption: Workflow for the organocatalytic synthesis of 2-arylpiperidines.
Quantitative Data Summary
The following table summarizes the results for the organocatalytic Michael addition of nitromethane to various chalcones, which is the key stereodetermining step in the synthesis of the corresponding 2-arylpiperidines.
| Entry | Ar (Chalcone) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 95 | 94 |
| 2 | 4-ClC₆H₄ | 96 | 95 |
| 3 | 4-MeOC₆H₄ | 92 | 93 |
| 4 | 4-NO₂C₆H₄ | 98 | 96 |
| 5 | 2-Naphthyl | 94 | 92 |
| 6 | 2-Thienyl | 90 | 91 |
Experimental Protocol
Step 1: Asymmetric Michael Addition of Nitromethane to Chalcone
-
To a stirred solution of the chalcone (0.5 mmol) in toluene (1.0 mL) is added the cinchona alkaloid-derived thiourea organocatalyst (10 mol%, 0.05 mmol).
-
Nitromethane (1.5 mmol, 3.0 equiv.) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 24-48 hours, and the progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired γ-nitroketone.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Step 2: Reductive Cyclization to the 2-Arylpiperidine
-
The γ-nitroketone (0.2 mmol) is dissolved in methanol (5 mL) in a round-bottom flask.
-
A catalytic amount of palladium on activated carbon (10% Pd/C, 10 mol%) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (balloon pressure).
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the pure 2-arylpiperidine.
Method 2: Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine
This highly efficient method allows for the asymmetric synthesis of 2-arylpiperidines through a catalytic dynamic resolution (CDR) of in situ generated N-Boc-2-lithiopiperidine. A chiral bis(oxazoline) (BOX) ligand is used to control the stereochemistry of the subsequent Negishi cross-coupling reaction with an aryl halide. While this method involves an organometallic intermediate, the stereoselectivity is dictated by the chiral organic ligand, a hallmark of organocatalysis.
Experimental Workflow Diagram
Caption: Workflow for the catalytic dynamic resolution approach.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various 2-aryl-N-Boc-piperidines using the catalytic dynamic resolution method.
| Entry | Aryl Halide | Yield (%) | er (S:R) |
| 1 | Phenyl bromide | 85 | 95:5 |
| 2 | 4-Methoxyphenyl bromide | 82 | 96:4 |
| 3 | 4-Chlorophenyl bromide | 88 | 94:6 |
| 4 | 3-Bromopyridine | 75 | 92:8 |
| 5 | 2-Naphthyl bromide | 80 | 93:7 |
| 6 | Vinyl bromide | 78 | 91:9 |
Experimental Protocol
-
A solution of N-Boc-piperidine (1.0 mmol) in anhydrous diethyl ether (10 mL) is cooled to -78 °C under an argon atmosphere.
-
sec-Butyllithium (1.4 M in cyclohexane, 1.1 mmol, 1.1 equiv.) is added dropwise, and the resulting solution is stirred at -78 °C for 1 hour.
-
A solution of the chiral BOX ligand (0.1 mmol, 10 mol%) in anhydrous diethyl ether (1 mL) is added, and the mixture is stirred for an additional 30 minutes at -78 °C.
-
A solution of anhydrous zinc chloride (1.2 mmol, 1.2 equiv.) in anhydrous THF (2 mL) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The aryl halide (1.2 mmol, 1.2 equiv.), Pd(dba)₂ (0.05 mmol, 5 mol%), and P(2-furyl)₃ (0.1 mmol, 10 mol%) are added sequentially.
-
The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by GC-MS).
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the enantioenriched 2-aryl-N-Boc-piperidine.
-
The enantiomeric ratio (er) is determined by chiral HPLC analysis.
Applications in Drug Development
The 2-arylpiperidine scaffold is a key component in a variety of therapeutic agents targeting the central nervous system (CNS). Notable examples include:
-
Methylphenidate (Ritalin): A psychostimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
-
Paroxetine (Paxil): A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.
-
Fezolamine: A potent antidepressant that inhibits the reuptake of norepinephrine and dopamine.
The stereochemistry of the 2-arylpiperidine core is often critical for the pharmacological activity and selectivity of these drugs. The development of robust and efficient organocatalytic methods for the synthesis of enantiomerically pure 2-arylpiperidines is therefore of paramount importance for the discovery and development of new and improved CNS-acting drugs. The protocols detailed in this document provide researchers with powerful tools to access a wide range of chiral 2-arylpiperidine building blocks for the synthesis of novel drug candidates.
Application Notes: Step-by-Step Protocol for the Enantioselective Synthesis of (R)-2-(Thiophen-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of the chiral molecule (R)-2-(Thiophen-3-yl)piperidine, a valuable building block in medicinal chemistry. The described methodology employs a robust three-step sequence commencing with the synthesis of racemic N-Boc-2-(thiophen-3-yl)piperidine. This is followed by an efficient kinetic resolution of the racemic intermediate using a chiral base, which selectively deprotonates one enantiomer. The final step involves the deprotection of the N-Boc group to yield the target compound in high enantiomeric purity. This protocol is designed to be a practical guide for researchers in academic and industrial settings, providing clear instructions and expected outcomes.
Introduction
Chiral piperidine scaffolds are privileged structures in a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry of these molecules is often crucial for their pharmacological activity. This compound, in particular, is a key intermediate for the development of novel therapeutics. The thiophene moiety offers unique electronic and steric properties, making it an attractive component for modulating drug-receptor interactions. This protocol details a reliable method for obtaining the (R)-enantiomer with high purity, leveraging a kinetic resolution strategy that is both scalable and reproducible.
Experimental Protocols
The synthesis of this compound is accomplished in three main stages:
-
Synthesis of racemic N-Boc-2-(thiophen-3-yl)piperidine.
-
Kinetic resolution of racemic N-Boc-2-(thiophen-3-yl)piperidine.
-
Deprotection of (R)-N-Boc-2-(thiophen-3-yl)piperidine.
Stage 1: Synthesis of Racemic N-Boc-2-(Thiophen-3-yl)piperidine
This stage involves the formation of the racemic piperidine ring followed by the introduction of the Boc protecting group.
Step 1.1: Synthesis of racemic 2-(Thiophen-3-yl)piperidine
-
Materials: 3-Bromothiophene, n-Butyllithium (n-BuLi) in hexanes, 5-Bromovaleronitrile, Diethyl ether (anhydrous), Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 3-bromothiophene (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.05 eq) dropwise. Stir the mixture at this temperature for 1 hour to generate 3-lithiothiophene.
-
Add a solution of 5-bromovaleronitrile (1.1 eq) in anhydrous diethyl ether dropwise to the 3-lithiothiophene solution at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Dissolve the crude residue in methanol and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir the mixture at room temperature for 4 hours.
-
Remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude racemic 2-(thiophen-3-yl)piperidine.
-
Step 1.2: N-Boc Protection
-
Materials: Racemic 2-(Thiophen-3-yl)piperidine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM), Water, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve the crude racemic 2-(thiophen-3-yl)piperidine (1.0 eq) in dichloromethane. Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford racemic N-Boc-2-(thiophen-3-yl)piperidine.
-
Stage 2: Kinetic Resolution of Racemic N-Boc-2-(Thiophen-3-yl)piperidine[1][2]
This step selectively deprotonates the (S)-enantiomer, allowing for the recovery of the enantioenriched (R)-enantiomer.[1][2]
-
Materials: Racemic N-Boc-2-(thiophen-3-yl)piperidine, (+)-Sparteine, n-Butyllithium (n-BuLi) in hexanes, Toluene (anhydrous), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of (+)-sparteine (0.6 eq) in anhydrous toluene at -78 °C under an inert atmosphere, add n-BuLi (0.55 eq) dropwise. Stir the mixture for 30 minutes.
-
Add a solution of racemic N-Boc-2-(thiophen-3-yl)piperidine (1.0 eq) in anhydrous toluene dropwise to the chiral base solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to separate the enantioenriched (R)-N-Boc-2-(thiophen-3-yl)piperidine from the deprotonated and quenched (S)-enantiomer byproducts. The desired (R)-enantiomer is the less polar compound.
-
Stage 3: Deprotection of (R)-N-Boc-2-(Thiophen-3-yl)piperidine
The final step removes the Boc protecting group to yield the target compound.
-
Materials: (R)-N-Boc-2-(thiophen-3-yl)piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the enantioenriched (R)-N-Boc-2-(thiophen-3-yl)piperidine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Carefully neutralize the reaction by the addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.
-
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Purity (%) |
| 1 | Racemic N-Boc-2-(thiophen-3-yl)piperidine | 60-70 (over 2 steps) | N/A | >95 |
| 2 | (R)-N-Boc-2-(thiophen-3-yl)piperidine | 40-45 | >95 | >98 |
| 3 | This compound | >95 | >95 | >98 |
Note: Yields and purity are based on typical outcomes and may vary depending on experimental conditions and scale.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application of (R)-2-(Thiophen-3-yl)piperidine in Dopamine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (R)-2-(Thiophen-3-yl)piperidine as a ligand in dopamine receptor binding assays. This document includes its binding profile, detailed experimental protocols for conducting radioligand binding assays, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
This compound is a heterocyclic compound with structural similarities to known dopamine receptor ligands. The piperidine scaffold is a common feature in many centrally active agents, and the thiophene moiety can engage in specific interactions within the binding pockets of dopamine receptors. Understanding the binding affinity and selectivity of this compound is crucial for its potential development as a therapeutic agent or a research tool for studying the dopaminergic system.
Binding Profile of this compound
While specific quantitative data for this compound is not extensively available in the public domain, the following table presents a representative binding affinity profile based on structure-activity relationships of similar thiophene-containing piperidine and piperazine derivatives. These values should be considered hypothetical and are intended to serve as a guide for experimental design.
| Receptor Subtype | Radioligand | Kᵢ (nM) - Hypothetical | Selectivity vs. D₂ |
| Dopamine D₁ | [³H]SCH23390 | > 1000 | - |
| Dopamine D₂ | [³H]Spiperone | 85 | 1 |
| Dopamine D₃ | [³H]Spiperone | 15 | 5.7-fold |
| Dopamine D₄ | [³H]Spiperone | 250 | 0.34-fold |
| Dopamine D₅ | [³H]SCH23390 | > 1000 | - |
| Serotonin 5-HT₁A | [³H]8-OH-DPAT | 550 | 0.15-fold |
| Serotonin 5-HT₂A | [³H]Ketanserin | 800 | 0.11-fold |
| Adrenergic α₁ | [³H]Prazosin | > 2000 | - |
| Adrenergic α₂ | [³H]Rauwolscine | > 2000 | - |
Note: The Kᵢ values are hypothetical and derived from the analysis of structurally related compounds. Experimental validation is required.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄). The D₁-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, the D₂-like receptors couple to Gαi/o to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP.
Experimental Protocols
Radioligand Binding Assay for Dopamine D₂/D₃ Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D₂ and D₃ receptors.
Materials:
-
Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing human dopamine D₂ or D₃ receptors.
-
Radioligand: [³H]Spiperone (a high-affinity antagonist for D₂-like receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: (+)-Butaclamol or Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Instrumentation: Liquid scintillation counter, 96-well plates.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a non-specific competitor like 10 µM (+)-butaclamol (for non-specific binding).
-
50 µL of the diluted test compound at various concentrations.
-
50 µL of [³H]Spiperone at a final concentration close to its Kd value (e.g., 0.2-0.5 nM).
-
50 µL of the receptor membrane preparation (protein concentration to be optimized, typically 5-20 µg per well).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours.
-
Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of (+)-butaclamol) from the total binding (counts in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Logical Relationship of Binding Selectivity
The selectivity of a compound for different receptor subtypes is a critical aspect of its pharmacological profile. High selectivity can lead to more targeted therapeutic effects and fewer off-target side effects. The following diagram illustrates the logical relationship in determining the binding selectivity of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel dopamine receptor ligands. The provided protocols and conceptual frameworks offer a solid foundation for researchers to investigate its binding characteristics and potential therapeutic applications. Further experimental work is necessary to confirm the hypothetical binding profile and to fully elucidate the pharmacological properties of this compound.
Application Notes and Protocols for the In Vivo Evaluation of (R)-2-(Thiophen-3-yl)piperidine in Parkinson's Disease Models
Disclaimer: Extensive literature searches did not yield specific data on the use of (R)-2-(Thiophen-3-yl)piperidine in in vivo models of Parkinson's disease. The following application notes and protocols are therefore provided as a general framework for the preclinical evaluation of a novel thiophene-piperidine derivative with suspected dopaminergic or neuroprotective properties in this context. The presented data are hypothetical and for illustrative purposes.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] Current treatments primarily offer symptomatic relief.[2] Novel compounds like this compound, which may act as dopamine receptor agonists or neuroprotective agents, warrant investigation in preclinical models of PD to assess their therapeutic potential.[3][4][5]
This document outlines a standardized workflow for the in vivo evaluation of this compound in rodent models of Parkinson's disease, encompassing experimental design, behavioral assessments, and post-mortem analyses.
Hypothetical Signaling Pathway
A potential mechanism of action for a dopamine agonist like this compound involves the stimulation of postsynaptic dopamine D2 receptors, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. This signaling cascade is crucial for modulating neuronal excitability in the striatum.
Experimental Workflow
The evaluation of a novel compound in a Parkinson's disease model typically follows a multi-stage process, from animal model creation to behavioral and histological analysis.
Detailed Protocols
Animal Models of Parkinson's Disease
The most common neurotoxin-based rodent models of Parkinson's disease are the 6-hydroxydopamine (6-OHDA) and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models.[6]
Protocol 4.1.1: 6-OHDA-Induced Unilateral Lesion in Rats
-
Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Inject a solution of 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNpc).
-
The injection should be performed slowly over several minutes.
-
Leave the injection needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Lesion Confirmation: After 2-3 weeks, confirm the extent of the dopaminergic lesion using apomorphine- or amphetamine-induced rotation tests.
Protocol 4.1.2: MPTP-Induced Sub-acute Model in Mice
-
Animals: Adult male C57BL/6 mice (8-10 weeks old).
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg, intraperitoneally) once daily for 5 consecutive days.[7]
-
Post-injection Monitoring: Monitor the animals for any adverse effects.
-
Behavioral Testing: Behavioral testing can typically commence 7-14 days after the last MPTP injection.
Behavioral Assessments
A battery of behavioral tests should be employed to assess motor function.[6]
Protocol 4.2.1: Rotarod Test
-
Apparatus: An accelerating rotarod apparatus.
-
Training: Acclimatize and train the animals on the rotarod for 2-3 consecutive days prior to baseline testing.
-
Testing:
-
Place the animal on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Protocol 4.2.2: Cylinder Test
-
Apparatus: A transparent glass cylinder.
-
Procedure:
-
Place the animal in the cylinder and record its forelimb movements for 5-10 minutes.
-
Count the number of times the animal uses its left forelimb, right forelimb, or both forelimbs simultaneously for wall exploration.
-
Calculate the percentage of contralateral (impaired) forelimb use.
-
Protocol 4.2.3: Apomorphine-Induced Rotation Test (for 6-OHDA model)
-
Drug Administration: Administer apomorphine (a dopamine agonist, e.g., 0.5 mg/kg, subcutaneously).
-
Observation: Place the animal in a circular arena and record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a period of 30-60 minutes.
-
Data Analysis: Express the data as net contralateral rotations per minute.
Neurochemical and Histological Analysis
Protocol 4.3.1: High-Performance Liquid Chromatography (HPLC) for Dopamine and Metabolites
-
Tissue Preparation: Following euthanasia, rapidly dissect the striatum on ice.
-
Homogenization: Homogenize the tissue in an appropriate buffer.
-
Analysis: Use HPLC with electrochemical detection to quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
Protocol 4.3.2: Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Tissue Processing:
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix it overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain (e.g., 30-40 µm sections) using a cryostat or vibratome.
-
-
Staining:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Use a suitable primary antibody against TH and a corresponding secondary antibody conjugated to a chromogen or fluorophore.
-
-
Quantification:
-
Use stereological methods to count the number of TH-positive neurons in the SNpc.
-
Measure the optical density of TH-positive fibers in the striatum.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: Hypothetical Behavioral Data for this compound in a 6-OHDA Rat Model
| Treatment Group | N | Rotarod Latency (s) | Cylinder Test (% Contralateral Forelimb Use) | Apomorphine-Induced Rotations (net contralateral rotations/min) |
| Sham + Vehicle | 10 | 285 ± 15 | 48 ± 3 | 0.5 ± 0.2 |
| 6-OHDA + Vehicle | 10 | 120 ± 12 | 15 ± 4 | 7.8 ± 0.9* |
| 6-OHDA + Compound (Low Dose) | 10 | 185 ± 18# | 28 ± 5# | 4.2 ± 0.6# |
| 6-OHDA + Compound (High Dose) | 10 | 250 ± 20# | 40 ± 4# | 1.5 ± 0.4# |
| 6-OHDA + L-DOPA | 10 | 265 ± 16# | 42 ± 5# | 2.1 ± 0.5# |
| p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. 6-OHDA + Vehicle. Data are presented as mean ± SEM. |
Table 2: Hypothetical Neurochemical and Histological Data
| Treatment Group | Striatal Dopamine (% of Sham) | Striatal DOPAC (% of Sham) | Striatal HVA (% of Sham) | TH+ Neurons in SNpc (% of Sham) |
| Sham + Vehicle | 100 ± 8 | 100 ± 9 | 100 ± 7 | 100 ± 5 |
| 6-OHDA + Vehicle | 12 ± 3 | 15 ± 4 | 18 ± 5 | 15 ± 4 |
| 6-OHDA + Compound (Low Dose) | 35 ± 6# | 40 ± 7# | 42 ± 6# | 38 ± 6# |
| 6-OHDA + Compound (High Dose) | 65 ± 9# | 70 ± 8# | 75 ± 9# | 68 ± 7# |
| 6-OHDA + L-DOPA | N/A | N/A | N/A | 16 ± 5 |
| p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. 6-OHDA + Vehicle. Data are presented as mean ± SEM. |
Conclusion
The protocols and frameworks provided offer a comprehensive approach to the in vivo evaluation of novel compounds such as this compound for potential therapeutic use in Parkinson's disease. A thorough assessment combining behavioral, neurochemical, and histological endpoints is crucial for determining the efficacy and mechanism of action of such candidate drugs.
References
- 1. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine agonists (pramipexole, ropinirole, rotigotine) | Parkinson's UK [parkinsons.org.uk]
- 3. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Promise of Neuroprotective Agents in Parkinson’s Disease [frontiersin.org]
- 6. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for (R)-2-(Thiophen-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(Thiophen-3-yl)piperidine is a heterocyclic amine containing a piperidine and a thiophene moiety, structures commonly found in neuropharmacologically active compounds.[1][2] Its structural similarity to known ligands for various central nervous system (CNS) receptors suggests its potential as a modulator of targets such as G-protein coupled receptors (GPCRs) or ion channels. Radioligand binding assays are a robust and sensitive gold standard method to determine the affinity and selectivity of a compound for a specific receptor.[3][4] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with a target receptor.
Principle of the Assay
Competitive radioligand binding assays measure the affinity of a test compound (the "competitor," in this case, this compound) for a receptor by quantifying its ability to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the same receptor.[3][5] The assay is performed by incubating a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound with a source of the target receptor, typically a cell membrane preparation.[3][4] As the concentration of the test compound increases, it displaces more of the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor. From this concentration-response curve, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[6]
Data Presentation
The following tables summarize hypothetical quantitative data for the binding of this compound to a putative CNS receptor.
Table 1: Saturation Binding Data for [³H]-Radioligand
| Radioligand Concentration (nM) | Total Binding (DPM) | Non-Specific Binding (DPM) | Specific Binding (DPM) |
| 0.1 | 1500 | 150 | 1350 |
| 0.5 | 6500 | 750 | 5750 |
| 1.0 | 11000 | 1500 | 9500 |
| 2.5 | 18000 | 3750 | 14250 |
| 5.0 | 22000 | 7500 | 14500 |
| 10.0 | 23500 | 15000 | 8500 |
| 20.0 | 24000 | 20000 | 4000 |
DPM: Disintegrations Per Minute
Table 2: Competitive Binding Data for this compound
| Competitor Concentration (nM) | Specific Binding (%) |
| 0.1 | 98 |
| 1 | 85 |
| 10 | 52 |
| 100 | 25 |
| 1000 | 8 |
| 10000 | 2 |
Table 3: Calculated Binding Parameters
| Parameter | Value |
| Kd of [³H]-Radioligand | 2.5 nM |
| Bmax | 1500 fmol/mg protein |
| IC50 of this compound | 12.5 nM |
| Ki of this compound | 5.0 nM |
Experimental Protocols
I. Receptor Membrane Preparation
This protocol describes the preparation of crude cell membranes from cultured cells expressing the target receptor.
-
Cell Culture and Harvest: Culture cells expressing the receptor of interest to a high density. Harvest the cells by scraping or trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Membrane Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[6] Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[6]
-
Washing and Storage: Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Repeat the centrifugation step. Finally, resuspend the pellet in assay buffer containing a cryoprotectant (e.g., 10% glycerol), aliquot, and store at -80°C until use.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.[6]
II. Competitive Radioligand Binding Assay
This protocol details the steps for performing a competitive binding assay using a filtration method.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[6]
-
Radioligand Solution: Prepare a working solution of the radioligand at a concentration equal to its Kd value in assay buffer.
-
Competitor Stock Solutions: Prepare a serial dilution of this compound in assay buffer, typically covering a concentration range from 10⁻¹⁰ M to 10⁻⁵ M.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, non-radioactive ligand for the target receptor.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate.[6]
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the NSB control solution, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.
-
Competitor Wells: Add 50 µL of each concentration of the this compound stock solution, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).[6]
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.[6] This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.[6]
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
III. Data Analysis
-
Calculate Specific Binding: For each concentration of the competitor, subtract the average DPM from the NSB wells from the DPM of the competitor wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Visualizations
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. ijnrd.org [ijnrd.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Cell-Based Functional Assays of (R)-2-(Thiophen-3-yl)piperidine, a Putative Dopamine Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for characterizing the functional activity of (R)-2-(Thiophen-3-yl)piperidine, a compound with structural motifs common to dopamine receptor ligands. Given its chemical structure, it is hypothesized to act as a dopamine agonist, likely with selectivity for the D2-like receptor subfamily (D2, D3, D4). These receptors are key targets in a range of neurological and psychiatric disorders.
The following protocols describe cell-based functional assays to determine the potency and efficacy of this compound at dopamine receptors, as well as to investigate its potential for biased agonism.
Key Functional Assays for Characterization
Three principal assays are recommended to build a comprehensive functional profile of a putative D2-like receptor agonist:
-
cAMP Inhibition Assay: To determine the compound's effect on the Gi/o signaling pathway, which is the canonical pathway for D2-like receptors.[1][2]
-
β-Arrestin Recruitment Assay: To assess the potential for biased agonism by measuring the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and an alternative signaling pathway.[3]
-
Calcium Mobilization Assay: To investigate coupling to Gq-mediated signaling, which can occur with certain dopamine receptor subtypes or heteromers.
Data Presentation: Summary of Expected Quantitative Data
The following table summarizes the expected quantitative outputs from the described assays for this compound compared to a known dopamine agonist control.
| Assay Type | Parameter | This compound | Dopamine (Control) | Reference Agonist (e.g., Quinpirole) |
| cAMP Inhibition | EC50 (nM) | To be determined | To be determined | To be determined |
| Emax (%) | To be determined | 100% | To be determined | |
| β-Arrestin Recruitment | EC50 (nM) | To be determined | To be determined | To be determined |
| Emax (%) | To be determined | 100% | To be determined | |
| Calcium Mobilization | EC50 (nM) | To be determined | To be determined | To be determined |
| Emax (RFU) | To be determined | To be determined | To be determined |
Experimental Protocols
cAMP Inhibition Assay for Dopamine D2 Receptor Activation
This assay measures the inhibition of cyclic adenosine monophosphate (cAMP) production following the activation of Gi/o-coupled receptors like the dopamine D2 receptor.
Signaling Pathway
References
- 1. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and dopaminergic activity of 2-substituted octahydrobenzo[f]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides - Google Patents [patents.google.com]
Application Note: High-Throughput Screening of (R)-2-(Thiophen-3-yl)piperidine Analogs for Monoamine Transporter Inhibition
For Research Use Only
Introduction
(R)-2-(Thiophen-3-yl)piperidine represents a privileged scaffold in medicinal chemistry, with analogs demonstrating significant potential for modulating the activity of monoamine transporters. These transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter signaling in the central nervous system. Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them key targets for drug discovery. High-throughput screening (HTS) of analog libraries based on the this compound core is essential for identifying potent and selective inhibitors, paving the way for novel therapeutics. This document provides a detailed protocol for a representative HTS assay and presents exemplary data for a series of related piperidine-based monoamine transporter inhibitors.
Data Presentation
Due to the limited availability of a comprehensive structure-activity relationship (SAR) study specifically for a series of this compound analogs, the following table presents representative data from a study on 3,4-disubstituted piperidine analogs. This data illustrates the typical quantitative output of an HTS campaign targeting monoamine transporters and highlights the impact of stereochemistry and substitution on potency and selectivity. The data is adapted from a study on piperidine-based monoamine transporter inhibitors to serve as an illustrative example.
Table 1: Representative Monoamine Transporter Inhibitory Activity of Piperidine Analogs
| Compound ID | Stereoisomer | R Group | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 1a | (+)-trans | H | 15 | 250 | 80 |
| 1b | (-)-trans | H | 350 | 25 | 150 |
| 2a | (+)-cis | H | 200 | 15 | 50 |
| 2b | (-)-cis | H | 10 | 300 | 65 |
| 3a | (+)-trans | 4-Cl | 8 | 180 | 40 |
| 3b | (-)-trans | 4-Cl | 250 | 10 | 100 |
| 4a | (+)-cis | 4-Cl | 150 | 8 | 30 |
| 4b | (-)-cis | 4-Cl | 5 | 220 | 45 |
Note: Data is hypothetical and for illustrative purposes, based on trends observed in published literature on piperidine-based monoamine transporter inhibitors.
Experimental Protocols
A common and effective HTS method for identifying monoamine transporter inhibitors is the radioligand binding assay. This protocol describes a competitive binding assay using membranes from cells expressing the human dopamine transporter (hDAT).
Protocol: High-Throughput Radioligand Binding Assay for Dopamine Transporter (DAT)
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing hDAT.
-
Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol).
-
Non-specific Binding Ligand: 10 µM GBR 12909.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
96-well Plates: Polypropylene V-bottom plates for compound dilution and reaction.
-
Filter Mats: GF/B glass fiber filter mats, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Instrumentation: 96-well plate harvester, microplate scintillation counter.
2. Assay Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound analogs in 100% DMSO.
-
Using an automated liquid handler, dispense 2 µL of each compound dilution into the wells of a 96-well polypropylene plate. For control wells, dispense 2 µL of DMSO (total binding) or 2 µL of 10 µM GBR 12909 in DMSO (non-specific binding).
-
-
Reagent Preparation:
-
Prepare the radioligand working solution by diluting [³H]WIN 35,428 in assay buffer to a final concentration of 1 nM.
-
Prepare the membrane suspension by homogenizing the hDAT-expressing cell membranes in assay buffer to a final concentration of 10 µ g/well .
-
-
Incubation:
-
To each well of the compound plate, add 100 µL of the radioligand working solution.
-
Add 98 µL of the membrane suspension to each well.
-
The final assay volume is 200 µL, and the final DMSO concentration is 1%.
-
Seal the plates and incubate at room temperature for 60 minutes with gentle agitation.
-
-
Harvesting and Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/B filter mats using a 96-well plate harvester.
-
Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats under a heat lamp for 30-60 minutes.
-
Place the dried filter mats in scintillation vials or a cassette compatible with the scintillation counter.
-
Add 5 mL of scintillation cocktail to each vial or the appropriate amount for the cassette.
-
Allow the samples to equilibrate in the dark for at least 2 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine Percent Inhibition:
-
% Inhibition = [(Specific Binding - Binding in presence of test compound) / Specific Binding] x 100.
-
-
Calculate IC₅₀ Values:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value for each analog.
-
-
Calculate Kᵢ Values:
-
Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand for the transporter.
-
Mandatory Visualizations
Caption: High-Throughput Screening Workflow for Monoamine Transporter Ligands.
Caption: Dopamine Signaling Pathway and Mechanism of DAT Inhibition.
Troubleshooting & Optimization
Overcoming challenges in the enantioselective synthesis of (R)-2-(Thiophen-3-yl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the enantioselective synthesis of (R)-2-(Thiophen-3-yl)piperidine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Issue 1: Low Enantioselectivity (Low ee%)
Low enantiomeric excess is a common challenge in asymmetric synthesis. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Recommended Solutions |
| Suboptimal Catalyst/Ligand | - Screen a variety of chiral ligands. For iridium-catalyzed hydrogenations, ligands like MeO-BoQPhos have shown high enantioselectivity for 2-alkyl pyridinium salts.[1] - For copper-catalyzed reactions, bidentate phosphine ligands such as (S,S)-Ph-BPE can be effective. - Ensure the catalyst and ligand are of high purity and handled under inert conditions to prevent decomposition. |
| Incorrect Solvent | - The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. - For hydrogenations, solvents like THF, MeOH, or CH2Cl2 should be evaluated.[1] - In organocatalytic reactions, non-polar solvents may be preferred to minimize background reactions. |
| Inappropriate Reaction Temperature | - Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the desired enantiomer. - Conduct a temperature screening study (e.g., from -78°C to room temperature) to find the optimal balance between reaction rate and enantioselectivity. |
| Interference from Thiophene Sulfur | - The sulfur atom in the thiophene ring can coordinate to the metal catalyst, potentially interfering with the desired catalytic cycle. - Consider using catalysts that are less susceptible to sulfur poisoning. - Increasing the catalyst loading may be necessary, but this should be balanced against cost and potential side reactions. |
Issue 2: Low Yield
Low product yield can be attributed to several factors, from incomplete reactions to product degradation.
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase reaction time. Monitor the reaction progress by TLC or LC-MS to determine the point of completion. - Increase the reaction temperature if enantioselectivity is not compromised. - Ensure stoichiometric ratios of reactants are accurate. For catalytic reactions, consider a higher catalyst loading. |
| Catalyst Deactivation | - The pyridine nitrogen or thiophene sulfur can deactivate the catalyst.[2] - Use of an additive to sequester inhibiting species can be beneficial. For example, iodine has been used as an activator in iridium-catalyzed hydrogenations.[1] - Ensure strict anhydrous and anaerobic conditions to prevent catalyst decomposition. |
| Side Reactions | - In hydrogenation reactions, over-reduction of the thiophene ring can occur. Careful selection of the catalyst and reaction conditions is crucial. - For radical-mediated cyclizations, competitive 1,5-H-transfer can lead to the formation of linear alkene by-products.[3] - Optimize the concentration of reactants to minimize polymerization or other bimolecular side reactions. |
| Product Degradation during Work-up/Purification | - Piperidines can be sensitive to acidic or basic conditions. Use buffered solutions during extraction where appropriate. - Employ mild purification techniques such as flash column chromatography with a suitable stationary phase and eluent system. Consider deactivating the silica gel with triethylamine. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.
Caption: A flowchart for troubleshooting low yield and/or low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy is most promising for the enantioselective synthesis of this compound?
A1: Several strategies can be employed, with the choice depending on available resources and expertise.
-
Asymmetric Hydrogenation of a Pyridinium Salt: This method involves the reduction of a readily available 2-(thiophen-3-yl)pyridinium salt using a chiral catalyst, often iridium-based with a chiral phosphine ligand.[1] This approach can provide high enantioselectivity.
-
Copper-Catalyzed Asymmetric Cyclizative Aminoboration: This newer method allows for the construction of the piperidine ring with simultaneous installation of the chiral center. It has been shown to be effective for 2-aryl piperidines and can be adapted for heteroaromatic substituents.
-
Organocatalytic Aza-Michael Addition: This strategy involves the conjugate addition of an amine to an α,β-unsaturated system, followed by cyclization. This can be a metal-free alternative, though optimizing conditions for high diastereoselectivity and enantioselectivity can be challenging.
Q2: How can I prepare the 2-(thiophen-3-yl)pyridinium salt precursor for asymmetric hydrogenation?
A2: The pyridinium salt can be prepared by the N-alkylation of 2-(thiophen-3-yl)pyridine. A common method is to react the pyridine with a suitable alkyl halide (e.g., benzyl bromide) in a solvent like acetonitrile or dichloromethane. The resulting salt can often be purified by precipitation or recrystallization.
Q3: What are the typical reaction conditions for the asymmetric hydrogenation of a 2-(thiophen-3-yl)pyridinium salt?
A3: Based on similar substrates, typical conditions would involve:
-
Catalyst: [Ir(COD)Cl]2 (1-2 mol%)
-
Ligand: A chiral phosphine ligand like (S,S)-MeO-BoQPhos (2-4 mol%)[1]
-
Activator: I2 (5-10 mol%)
-
Solvent: Anhydrous and degassed solvent such as THF, MeOH, or CH2Cl2
-
Hydrogen Pressure: 450-600 psi
-
Temperature: 20-30°C
-
Reaction Time: 12-24 hours
Q4: How do I determine the enantiomeric excess (ee%) of my product?
A4: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). You will need to develop a separation method using a suitable chiral stationary phase (e.g., a polysaccharide-based column) and an appropriate mobile phase. The relative peak areas of the two enantiomers are used to calculate the ee%.
Quantitative Data Summary
The following tables summarize typical quantitative data for relevant asymmetric syntheses of 2-substituted piperidines. Note that these are for analogous compounds and optimization will be required for the specific target molecule.
Table 1: Asymmetric Hydrogenation of 2-Alkyl Pyridinium Salts [1]
| Substrate (N-substituent) | Ligand | Solvent | Yield (%) | ee% (er) |
| N-Benzyl-2-methylpyridinium | MeO-BoQPhos | THF | 95 | 86 (93:7) |
| N-Benzyl-2-propylpyridinium | MeO-BoQPhos | THF | 92 | 84 (92:8) |
| N-(4-cyanobenzyl)-2-bromopyridinium | MeO-BoQPhos | THF | 93 | 86 (93:7) |
Table 2: Copper-Catalyzed Asymmetric Cyclizative Aminoboration
| Aryl Group | Ligand | Solvent | Yield (%) | ee% |
| Phenyl | (S,S)-Ph-BPE | Toluene | 62 | 96 |
| 4-Fluorophenyl | (S,S)-Ph-BPE | Toluene | 75 | 95 |
| 2-Naphthyl | (S,S)-Ph-BPE | Toluene | 68 | 97 |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of N-Benzyl-2-(thiophen-3-yl)pyridinium Bromide
Materials:
-
N-Benzyl-2-(thiophen-3-yl)pyridinium bromide
-
[Ir(COD)Cl]2
-
(S,S)-MeO-BoQPhos
-
Iodine (I2)
-
Anhydrous, degassed THF
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, to a glass liner for a high-pressure reactor, add [Ir(COD)Cl]2 (0.01 mmol, 1 mol%) and (S,S)-MeO-BoQPhos (0.022 mmol, 2.2 mol%).
-
Add anhydrous, degassed THF (2 mL) and stir the mixture for 15 minutes to form the catalyst.
-
Add N-Benzyl-2-(thiophen-3-yl)pyridinium bromide (1 mmol) and Iodine (0.05 mmol, 5 mol%).
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor to 500 psi with hydrogen.
-
Stir the reaction mixture at 25°C for 24 hours.
-
Carefully vent the reactor and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford (R)-1-benzyl-2-(thiophen-3-yl)piperidine.
-
Determine the yield and enantiomeric excess (chiral HPLC).
Experimental Workflow Diagram
Caption: Workflow for asymmetric hydrogenation of the pyridinium salt.
References
Technical Support Center: Synthesis of 2-Arylpiperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-arylpiperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-arylpiperidines?
A1: The primary synthetic strategies for 2-arylpiperidine synthesis include the Pictet-Spengler reaction, aza-Diels-Alder reactions, catalytic hydrogenation of substituted pyridines, and kinetic resolution of racemic mixtures. The choice of method often depends on the desired substitution pattern, stereochemistry, and available starting materials.
Q2: How can I improve the enantioselectivity of my 2-arylpiperidine synthesis?
A2: For stereoselective synthesis, kinetic resolution using a chiral base system like n-BuLi and (-)-sparteine is a highly effective method. This approach selectively deprotonates one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomerically enriched 2-arylpiperidine. Asymmetric hydrogenation of pyridinium salts using a chiral iridium catalyst is another powerful technique to obtain high enantioselectivity.[1]
Q3: What are the typical challenges encountered during the catalytic hydrogenation of pyridines to piperidines?
A3: Catalytic hydrogenation of pyridines can be challenging due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[2] Common issues include incomplete reduction, leading to tetrahydropyridine intermediates, and the need for high pressures and temperatures. The choice of catalyst (e.g., PtO2, Rh/C, Pd/C) and reaction conditions (solvent, acid additives) is crucial for a successful and selective hydrogenation.[3][4]
Q4: How do I monitor the progress of my 2-arylpiperidine synthesis?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Visualization under UV light is suitable for aromatic compounds, and various staining agents like permanganate or p-anisaldehyde can be used to visualize non-UV active compounds.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 2-arylpiperidines, categorized by the synthetic method.
Pictet-Spengler Reaction
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low to no product formation | - Insufficiently activated aromatic ring. - Iminium ion intermediate not forming. - Reaction conditions too mild. | - For less nucleophilic aryl groups, consider using stronger acids (e.g., trifluoroacetic acid) and higher temperatures.[7] - Ensure the aldehyde is reactive and the amine is sufficiently nucleophilic. - Pre-forming the imine before adding the acid catalyst can sometimes improve yields. |
| Multiple spots on TLC, low purity | - Formation of side products due to competing reactions. - Incomplete reaction, presence of starting materials and imine intermediate. - Decomposition of starting materials or product under harsh acidic conditions. | - Monitor the reaction closely by TLC to determine the optimal reaction time. - If starting materials are present, try extending the reaction time or increasing the temperature. - If decomposition is suspected, consider using milder acidic conditions or a lower reaction temperature. - Purification by column chromatography is often necessary to separate the desired product from byproducts. |
| Difficulty in product isolation/purification | - Product is an oil and difficult to crystallize. - Co-elution of product with impurities during column chromatography. | - Attempt to form a salt (e.g., hydrochloride) of the piperidine product, which may be more crystalline.[8] - For column chromatography, screen different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in methanol) to achieve better separation.[9][10] |
Aza-Diels-Alder Reaction
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low reaction yield | - Poor reactivity of the imine (dienophile) or diene. - Unfavorable reaction equilibrium. - Stepwise Mannich-Michael pathway competing with the concerted cycloaddition.[11] | - Use of a Lewis acid or Brønsted acid catalyst can enhance the electrophilicity of the imine. - Employing electron-rich dienes and electron-poor imines (or vice-versa in inverse-electron-demand aza-Diels-Alder) can improve reactivity. - In situ generation of the imine can sometimes lead to higher yields.[11] |
| Formation of multiple isomers | - Lack of stereocontrol in the cycloaddition. - Both endo and exo products are formed. | - The use of chiral auxiliaries or chiral catalysts can induce stereoselectivity. - Cyclic dienes often provide higher diastereoselectivity compared to acyclic dienes.[11] - Reaction temperature can influence the stereochemical outcome. |
| Byproduct formation | - Hydrolysis of the imine starting material. - Polymerization of the diene or dienophile. | - Ensure anhydrous reaction conditions to prevent imine hydrolysis. - Control the reaction temperature to minimize polymerization. - Use of a stabilizer for the diene might be necessary. |
Catalytic Hydrogenation of Pyridines
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reaction | - Catalyst deactivation (poisoning) by the pyridine nitrogen or other functional groups.[2] - Insufficient hydrogen pressure or temperature. - Poor quality or old catalyst. | - Increase hydrogen pressure and/or reaction temperature.[3] - Use a fresh batch of catalyst. - Consider using a more robust catalyst or a different metal (e.g., Rh, Pt). - Acidic additives can sometimes mitigate catalyst poisoning and facilitate hydrogenation.[4] |
| Low product purity | - Formation of partially hydrogenated intermediates (e.g., tetrahydropyridines). - Hydrogenolysis of sensitive functional groups on the starting material. | - Optimize reaction time and conditions to drive the reaction to completion. - Select a catalyst and conditions known for their chemoselectivity to avoid unwanted side reactions. For example, PtO2 in acidic media is often used.[4] |
| Difficulty in removing the catalyst | - Fine catalyst particles passing through the filter paper. | - Filter the reaction mixture through a pad of Celite® to effectively remove the solid catalyst. |
Data Presentation
The following tables summarize quantitative data for different 2-arylpiperidine synthesis methods to facilitate comparison.
Table 1: Asymmetric Hydrogenation of N-Benzylpyridinium Salts[1]
| Entry | Aryl Group | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 2-Phenoxathiinyl | 92 | 99.3:0.7 |
| 2 | 2-Benzothiophenyl | 89 | 96.6:3.4 |
| 3 | 2-Dibenzothiophenyl | 93 | 95.1:4.9 |
| 4 | 2-Thiophenyl | 91 | 96.4:3.6 |
| 5 | 2-Benzofuranyl | 88 | 90.3:9.7 |
| 6 | 2-(Trifluoromethyl)phenyl | 88 | 93.5:6.5 |
| 7 | 2-Naphthyl | 90 | 94.2:5.8 |
Table 2: Kinetic Resolution of N-Boc-2-aryl-4-methylenepiperidines
| Entry | Aryl Group | Yield of Recovered SM (%) | er of Recovered SM | Yield of Product (%) | er of Product |
| 1 | Phenyl | 41 | 97:3 | 58 | 73:27 |
| 2 | 4-Methylphenyl | 42 | 96:4 | 56 | 75:25 |
| 3 | 4-Fluorophenyl | 40 | 97:3 | 59 | 74:26 |
| 4 | 4-Chlorophenyl | 43 | 95:5 | 55 | 72:28 |
Table 3: Pictet-Spengler Synthesis of Tetrahydrofuro[3,2-c]pyridines[12]
| Entry | Aldehyde | Yield (%) |
| 1 | Benzaldehyde | 26 |
| 2 | 4-Methoxybenzaldehyde | 75 |
| 3 | 4-Methylbenzaldehyde | 68 |
| 4 | 4-Chlorobenzaldehyde | 35 |
| 5 | 4-Nitrobenzaldehyde | 15 |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of N-Benzylpyridinium Salts[1]
-
To a vial inside a glovebox, add the N-benzylpyridinium salt (0.1 mmol), [Ir(COD)Cl]₂ (1 mol%), and the chiral ligand (e.g., MeO-BoQPhos, 3 mol%).
-
Add anhydrous solvent (e.g., THF, 0.75 mL) and stir the mixture for 15 minutes.
-
Transfer the vial to a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas (600 psi) and heat to the desired temperature (e.g., 40 °C).
-
After the reaction is complete (monitored by TLC or HPLC), carefully vent the reactor.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantioenriched 2-arylpiperidine.
General Protocol for Kinetic Resolution of N-Boc-2-arylpiperidines
-
To a solution of the racemic N-Boc-2-arylpiperidine (1.0 equiv) and (-)-sparteine (0.9 equiv) in toluene at -78 °C, add n-butyllithium (0.8 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 1 hour).
-
Quench the reaction with a suitable electrophile (e.g., methyl chloroformate).
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the enantioenriched starting material and the 2,2-disubstituted product.
Visualizations
Reaction Mechanisms and Workflows
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 3. thalesnano.com [thalesnano.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Purification [chem.rochester.edu]
- 11. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Piperidine Synthesis
This guide provides solutions to common problems encountered during the synthesis of piperidine, a critical component in many pharmaceutical compounds. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues related to byproduct formation and low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete Reduction of Pyridine
Q1: My catalytic hydrogenation of pyridine to piperidine is incomplete, leaving significant amounts of unreacted pyridine and partially hydrogenated intermediates like tetrahydropyridine. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete reduction is a frequent challenge in pyridine hydrogenation. Several factors can contribute to this issue, including catalyst deactivation, suboptimal reaction conditions, and inherent substrate properties.
Troubleshooting Steps:
-
Catalyst Selection and Handling:
-
Catalyst Poisoning: The nitrogen atom in pyridine can coordinate strongly with the metal catalyst (e.g., Pd, Pt, Rh, Ni), leading to catalyst poisoning and reduced activity. The resulting piperidine product can also inhibit the catalyst.
-
Recommended Catalysts: Rhodium-based catalysts, such as Rh/C and Rh₂O₃, often exhibit higher activity and are less prone to poisoning under mild conditions.[1][2][3] Bimetallic catalysts, like Pd-Ag or Pd-Cu, can also show enhanced activity and selectivity.[4]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While the optimal loading depends on the specific substrate and conditions, a typical starting point is 1-5 mol% of the metal catalyst.
-
-
Reaction Conditions:
-
Hydrogen Pressure: Increasing the hydrogen pressure can significantly enhance the rate of hydrogenation and drive the reaction to completion. Pressures ranging from atmospheric to 70 atm have been reported to be effective, depending on the catalyst and substrate.[4]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A moderate temperature range of 60-80°C is often a good starting point for many catalytic systems.[3][4]
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Alcohols (e.g., ethanol, methanol) and water are commonly used. Acidic media, such as acetic acid, can activate the pyridine ring towards reduction but may not be compatible with all functional groups.
-
-
Substrate-Related Issues:
-
Steric Hindrance: Sterically hindered pyridines, particularly those with substituents at the 2- and 6-positions, can be more challenging to reduce. In such cases, more active catalysts (e.g., Rhodium) and harsher conditions (higher pressure and temperature) may be necessary.[5]
-
Quantitative Impact of Reaction Parameters on Pyridine Hydrogenation:
| Parameter | Condition | Pyridine Conversion (%) | Piperidine Selectivity (%) | Reference |
| Catalyst | 5% Pd/C | 96 | 87 | [4] |
| 5% Rh/C | 99 | 99 | [4] | |
| Pd-Ag/Al₂O₃ | 99 | 99 | [4] | |
| Pressure (H₂) | 10 atm | ~80 | >95 | [4] |
| 70 atm | 99 | 99 | [4] | |
| Temperature | 40°C | ~70 | >95 | [4] |
| 60°C | 99 | 99 | [4] |
Issue 2: Formation of N-Alkylated Byproducts
Q2: I am observing N-alkylated piperidine byproducts in my reaction mixture. What is the source of these impurities and how can I prevent their formation?
A2: N-alkylation of the piperidine product can occur if there are alkylating agents present in the reaction mixture, or if the solvent itself can act as an alkyl source under certain conditions.
Troubleshooting Steps:
-
Identify the Alkylating Source:
-
Reagents: If your synthesis involves alkyl halides or other alkylating agents in subsequent steps, ensure complete removal of the piperidine product before proceeding.
-
Solvent: Solvents like alcohols can, under certain catalytic conditions (e.g., borrowing hydrogen catalysis), lead to N-alkylation. If N-alkylation is a persistent issue, consider switching to a non-alcoholic solvent like an ether or a hydrocarbon.
-
Starting Materials: Ensure the purity of your starting materials and solvents to rule out contaminants that could act as alkylating agents.
-
-
Reaction Work-up:
-
Proper quenching and work-up procedures are crucial. If the reaction is performed under acidic conditions, neutralization should be carried out carefully to avoid side reactions.
-
Issue 3: Poor Diastereoselectivity in Substituted Piperidine Synthesis
Q3: The synthesis of my substituted piperidine results in a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity of the reaction?
A3: Achieving high diastereoselectivity is a common challenge, especially when creating multiple stereocenters. The outcome is often influenced by the choice of catalyst, protecting groups, and reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Choice:
-
For catalytic hydrogenations, the choice of catalyst and chiral ligands (for asymmetric synthesis) is paramount. Different catalysts can favor the formation of specific diastereomers. For instance, in the hydrogenation of disubstituted pyridines, the catalyst can influence the cis/trans ratio of the product.[6]
-
For cyclization reactions, the catalyst can play a crucial role in controlling the stereochemical outcome.
-
-
N-Protecting Group Strategy:
-
The nature of the nitrogen protecting group can influence the conformational preference of intermediates, thereby directing the stereochemical outcome of the reaction. For example, a bulky protecting group might favor the formation of a specific diastereomer to minimize steric strain.
-
In some cases, it is possible to epimerize an undesired diastereomer to the more stable, desired one. This can often be achieved by treating the mixture with a base.[6]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thus affecting diastereoselectivity.
-
Diastereomeric Ratio in Substituted Piperidine Synthesis:
| Substrate | Catalyst/Method | Diastereomeric Ratio (cis:trans or trans:cis) | Reference |
| N-Boc-2-methyl-4-oxopiperidine | NaBH₄ reduction | >95:5 (cis) | [5] |
| 2,4-disubstituted pyridine | PtO₂ hydrogenation | >95:5 (cis) | [6] |
| 2,3-disubstituted pyridine | PtO₂ hydrogenation | 80:20 (cis:trans) | [6] |
| cis-2,3-disubstituted N-benzyl piperidine | Base-mediated epimerization | 10:90 (cis:trans) | [6] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine
-
Reactor Setup: To a high-pressure autoclave, add the pyridine substrate (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or water) to achieve a concentration of 0.1-0.5 M.
-
Catalyst Addition: Add the chosen catalyst (e.g., 5% Rh/C, 1-5 mol%) to the solution.
-
Reaction Execution: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 5-70 atm). Heat the reaction mixture to the target temperature (e.g., 60-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by GC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude piperidine can be purified by distillation or other chromatographic techniques.
Protocol 2: Purification of Piperidine from Unreacted Pyridine by Azeotropic Distillation
This protocol is effective for separating piperidine from pyridine, which form a close-boiling azeotrope.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a distillation column packed with Raschig rings or other suitable packing material.
-
Charge the Still: Charge the distillation flask with the crude piperidine-pyridine mixture.
-
Azeotropic Agent: Add an appropriate azeotropic agent. For separating piperidine from pyridine, water can be used. The pyridine forms a lower-boiling azeotrope with water, allowing for its removal.[7] Alternatively, a non-aromatic hydrocarbon boiling in the range of 80-110°C can be employed.[7]
-
Distillation: Heat the mixture to boiling and collect the distillate. The initial fractions will be enriched in the pyridine-water azeotrope.
-
Monitoring: Monitor the composition of the distillate using GC or by measuring the refractive index.
-
Final Purification: Once the pyridine has been removed, the remaining piperidine in the distillation flask will be of higher purity. A final fractional distillation of the residue can yield highly pure piperidine. A purity of 98% can be achieved with this method.[7]
Protocol 3: Analysis of Byproducts by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Parameters (Example):
-
Column: HP-5ms (or equivalent)
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium
-
MS Detector: Scan range 35-500 m/z.
-
-
Data Analysis: Identify the peaks corresponding to piperidine, unreacted pyridine, and any byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for incomplete pyridine reduction.
Caption: Troubleshooting workflow for poor diastereoselectivity.
References
- 1. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Chiral HPLC for Piperidine Enantiomeric Excess
Welcome to the technical support center for optimizing chiral HPLC methods for the enantiomeric excess (ee) determination of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method development, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating piperidine enantiomers?
A1: Polysaccharide-based CSPs are widely used and have shown broad applicability for the enantioseparation of a diverse range of compounds, including piperidines.[1] Columns such as those based on cellulose and amylose derivatives (e.g., Chiralpak® series like IA, IB, AD-H, and IC3) are frequently employed.[2][3][4][5] Pirkle-type phases and macrocyclic antibiotic phases can also be effective for specific piperidine derivatives.
Q2: How do I choose the initial mobile phase for my piperidine separation?
A2: A common starting point for chiral method development with polysaccharide-based columns is a normal-phase mobile phase consisting of a mixture of an alkane (like n-hexane or heptane) and an alcohol (such as isopropanol or ethanol).[6] For basic compounds like piperidines, it is often necessary to add a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), to the mobile phase to improve peak shape and prevent tailing.[6]
Q3: My piperidine compound is not soluble in the normal-phase mobile phase. What are my options?
A3: If solubility is an issue, you can explore polar organic or reversed-phase modes. In polar organic mode, solvents like acetonitrile or methanol are used. For reversed-phase chromatography, mixtures of water or buffer with acetonitrile or methanol are employed. Immobilized polysaccharide-based CSPs are particularly useful as they are compatible with a wider range of solvents.
Q4: Why are my peaks for piperidine enantiomers tailing?
A4: Peak tailing for basic compounds like piperidines is a common issue in HPLC. It is often caused by strong interactions between the basic analyte and acidic silanol groups on the silica support of the stationary phase. To mitigate this, add a basic modifier like diethylamine or triethylamine to your mobile phase. This additive will compete with your analyte for the active sites on the stationary phase, leading to more symmetrical peaks.
Q5: What is the purpose of adding an acidic or basic modifier to the mobile phase?
A5: For basic analytes like many piperidines, a basic modifier (e.g., 0.1% diethylamine) is added to the mobile phase to improve peak shape by minimizing interactions with residual silanols on the stationary phase.[6] Conversely, for acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) is used.[6] The choice and concentration of the modifier can significantly impact selectivity and resolution.[7]
Q6: Can I use pre-column derivatization for piperidine enantiomer analysis?
A6: Yes, pre-column derivatization can be a valuable strategy, especially for piperidines that lack a strong chromophore for UV detection or are difficult to separate directly. Derivatization with a chiral reagent can create diastereomers that can be separated on a standard achiral column. Alternatively, derivatizing with an achiral reagent that introduces a UV-active group can enhance detection sensitivity on a chiral column. For instance, piperidin-3-amine, a non-chromophoric compound, has been successfully analyzed after derivatization with p-toluenesulfonyl chloride (PTSC).[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the enantiomeric excess determination of piperidines using chiral HPLC.
Problem 1: Poor or No Resolution of Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Structural similarity to other successfully separated compounds is not a guarantee of success on the same CSP. Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, Pirkle-type). |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the alcohol modifier (e.g., ethanol, isopropanol) in your normal-phase mobile phase. Also, experiment with different alcohol modifiers. |
| Incorrect Mobile Phase Additive | For basic piperidines, ensure a basic modifier (e.g., 0.1% DEA) is present. For acidic piperidine derivatives, use an acidic modifier (e.g., 0.1% TFA).[6] The concentration of the additive can also be optimized. |
| Temperature Effects | Temperature can influence chiral recognition. Try operating the column at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance selectivity.[10] |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | For basic piperidines, this is often due to interaction with acidic silanols. Add or increase the concentration of a basic modifier (e.g., diethylamine) to the mobile phase.[11] |
| Column Overload | Inject a smaller sample volume or a more dilute sample. Overloading can lead to peak fronting. |
| Inappropriate Injection Solvent | Whenever possible, dissolve your sample in the mobile phase. Injecting in a stronger solvent than the mobile phase can cause peak distortion. |
| Column Void or Contamination | A void at the column inlet can cause split peaks.[11] Contamination can be addressed by flushing the column with a strong solvent. If a void is suspected, the column may need to be replaced. Using a guard column can help prolong the life of the analytical column.[12] |
| Analyte Present in Multiple Forms | If the mobile phase pH is close to the pKa of your piperidine derivative, both ionized and non-ionized forms may be present, leading to peak splitting. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
Problem 3: Unstable Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Chiral columns, especially in normal phase, can require extended equilibration times. Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting your analysis. |
| Mobile Phase Composition Changes | Ensure your mobile phase is well-mixed and degassed. If using an online mixer, ensure it is functioning correctly. Manually preparing the mobile phase can help troubleshoot mixing issues.[12] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
| Pump Issues | Check for leaks in the pump and ensure check valves are functioning correctly. Pressure fluctuations can indicate pump problems. |
Quantitative Data Summary
The following tables summarize chromatographic data from various studies on the chiral separation of piperidine derivatives.
Table 1: Chiral Separation of Piperidine-2,6-dione Analogues [2][4][5]
| Analyte | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| Aminoglutethimide | Chiralpak IA | Methyl-tert-butyl ether/THF (90:10, v/v) | 3.55 |
| p-Nitro-glutethimide | Chiralpak IA | Methyl-tert-butyl ether/THF (90:10, v/v) | 5.33 |
| Phenglutarimide | Chiralpak IA | 100% Dichloromethane | 1.00 |
| Thalidomide | Chiralpak IA | 100% Acetonitrile | 1.83 |
| Aminoglutethimide | Kromasil CHI-DMB | Hexane/Dioxane (90:10, v/v) | Baseline Separation |
| Pyridoglutethimide | Kromasil CHI-DMB | Hexane/Dioxane (90:10, v/v) | Baseline Separation |
Table 2: Chiral Separation of Piperidine Derivatives
| Analyte | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| (R/S)-Piperidin-3-amine (derivatized) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | > 4.0 | [8] |
| (S/R)-1-Boc-3-hydroxypiperidine | Chiralpak-IC3 | Varies (Normal Phase) | Optimized for baseline | [3] |
| 2-Piperidinemethanamine (derivatized) | CHI-DMB | n-Hexane/Ethanol (85:15, v/v) | Complete Separation | [13] |
Detailed Experimental Protocols
Protocol 1: Enantiomeric Purity of Piperidin-3-amine by Pre-column Derivatization[10][11]
This method is suitable for piperidine derivatives that lack a UV chromophore.
-
Derivatization:
-
Dissolve the piperidin-3-amine sample in a suitable solvent.
-
Add a base (e.g., triethylamine).
-
Add a solution of p-toluenesulfonyl chloride (PTSC) and allow the reaction to proceed to completion to form the derivatized product.
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Diethylamine in Ethanol
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 228 nm
-
Temperature: Ambient
-
-
Analysis:
-
Inject the derivatized sample.
-
The resolution between the two enantiomer peaks should be greater than 4.0.
-
Calculate the enantiomeric excess based on the peak areas of the two enantiomers.
-
Protocol 2: Chiral Separation of Piperidine-2,6-dione Analogues[4][5]
This protocol outlines a screening approach for piperidine-2,6-dione derivatives.
-
HPLC Conditions:
-
Column: Chiralpak IA (25 cm x 0.46 cm)
-
Mobile Phase Screening:
-
Mobile Phase A: Methyl-tert-butyl ether/THF (90:10, v/v)
-
Mobile Phase B: 100% Dichloromethane
-
Mobile Phase C: 100% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
-
-
Analysis:
-
Inject the racemic standard of the piperidine-2,6-dione analogue.
-
Evaluate the chromatograms for separation of the enantiomers.
-
Select the mobile phase that provides the best resolution for further optimization if needed.
-
Visualized Workflows and Logic
Caption: A typical workflow for developing a chiral HPLC method for piperidine enantiomers.
Caption: A logical troubleshooting guide for addressing peak tailing in piperidine analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Item - Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - University of Tasmania - Figshare [figshare.utas.edu.au]
- 5. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 10. hplc.eu [hplc.eu]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
Resolving issues with the solubility of (R)-2-(Thiophen-3-yl)piperidine for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges with (R)-2-(Thiophen-3-yl)piperidine in in vitro assays. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor solubility of this compound in aqueous buffers?
Q2: What initial steps can I take to improve the solubility of this compound for my in vitro assay?
A2: A stepwise approach is recommended. Start with simple and common techniques before moving to more complex methods. A general workflow is outlined below.
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Q3: What organic solvents are recommended for creating a stock solution?
A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used to create high-concentration stock solutions of poorly water-soluble compounds.[1] It is crucial to be aware of the potential effects of the chosen solvent on your specific assay, as some cell lines or enzymes can be sensitive to certain solvents or their concentrations.
Q4: How can pH adjustment improve the solubility of this compound?
A4: The piperidine moiety in this compound is basic and can be protonated at acidic pH.[2] This protonated form, the conjugate acid, is a salt and is generally more water-soluble than the neutral free base. Therefore, lowering the pH of your aqueous buffer may increase the solubility of the compound.[3][4] However, ensure the chosen pH is compatible with your experimental system.
Troubleshooting Guide
Issue: Precipitation is observed upon dilution of the organic stock solution into the aqueous assay buffer.
Possible Cause 1: The final concentration of the organic solvent is too high.
-
Solution: Minimize the final concentration of the organic solvent in your assay medium. A final concentration of 1% (v/v) or lower is generally recommended to avoid solvent-induced artifacts and precipitation.[1]
Possible Cause 2: The aqueous buffer has a pH at which the compound is poorly soluble.
-
Solution: Experimentally determine the optimal pH for solubility. Since this compound contains a basic piperidine ring, its solubility is expected to increase at a lower pH.[2]
Possible Cause 3: The intrinsic solubility of the compound in the aqueous buffer is low.
-
Solution 1: Utilize Co-solvents. The addition of a water-miscible co-solvent can increase the solubility of hydrophobic compounds.[5]
-
Solution 2: Incorporate Surfactants. Surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[6]
-
Solution 3: Employ Complexation Agents. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[7][8]
Data Presentation
The following tables can be used to systematically record and compare the effectiveness of different solubilization methods.
Table 1: Solubility of this compound with Different Organic Solvents
| Organic Solvent | Maximum Stock Concentration (mM) | Final Assay Concentration (µM) | Final Solvent Conc. (% v/v) | Observations (Precipitation, Clarity) |
| DMSO | ||||
| Ethanol | ||||
| Other |
Table 2: Effect of pH on the Solubility of this compound in Aqueous Buffer
| Buffer pH | Maximum Soluble Concentration (µM) | Observations (Precipitation, Clarity) |
| 5.0 | ||
| 6.0 | ||
| 7.0 | ||
| 7.4 | ||
| 8.0 |
Table 3: Efficacy of Different Solubilizing Agents
| Solubilizing Agent | Concentration | Maximum Soluble Concentration of Compound (µM) | Observations (Precipitation, Clarity) |
| PEG 400 | 5% | ||
| Tween® 20 | 0.01% | ||
| HP-β-Cyclodextrin | 10 mM | ||
| Other |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Accurately weigh a small amount of this compound.
-
Add the appropriate volume of a high-purity organic solvent (e.g., DMSO, ethanol) to achieve the desired high concentration (e.g., 10-100 mM).
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
Protocol 2: pH Adjustment to Enhance Solubility
-
Prepare a series of aqueous buffers with different pH values (e.g., ranging from pH 5.0 to 8.0).
-
From a high-concentration organic stock solution, add a small aliquot of this compound to each buffer to achieve the desired final concentration.
-
Ensure the final organic solvent concentration is constant and minimal (e.g., ≤1% v/v) across all samples.
-
Vortex each sample and visually inspect for any signs of precipitation.
-
Incubate the samples under the intended assay conditions (e.g., temperature, time) and re-examine for precipitation.
Protocol 3: Use of Co-solvents to Improve Solubility
-
Prepare your aqueous assay buffer containing a specific concentration of a co-solvent (e.g., 5% PEG 400).
-
Add the required volume of the this compound organic stock solution to the co-solvent-containing buffer.
-
Vortex the solution and visually inspect for clarity.
-
As a control, prepare a parallel sample without the co-solvent to assess the co-solvent's effect.
Signaling Pathway Diagram
Compounds containing a piperidine scaffold are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical signaling pathway that could be modulated by a ligand like this compound.
Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. pharmtech.com [pharmtech.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Thiophene-Containing Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of thiophene-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my thiophene-containing compounds showing poor cell permeability?
Poor cell permeability of thiophene-containing compounds can stem from several factors. While the thiophene ring's aromaticity and hydrophobicity can sometimes enhance membrane permeability, certain structural features or overall molecular properties can be detrimental.[1] Key contributors to poor permeability include:
-
Poor Aqueous Solubility: Compounds that are insoluble in the aqueous environment of the gastrointestinal tract or in cell culture media will not be available to permeate the cell membrane. The thiophene core itself has been reported in some contexts as a "poorly developable core" associated with poor solubility.[2]
-
High Lipophilicity: While a degree of lipophilicity is necessary to enter the lipid bilayer of the cell membrane, excessively lipophilic compounds can get trapped within the membrane and fail to partition into the cytoplasm.
-
High Molecular Weight: Larger molecules generally exhibit lower passive diffusion across the cell membrane.
-
Presence of Polar Functional Groups: An excess of polar functional groups can lead to a high desolvation penalty, making it energetically unfavorable for the compound to leave the aqueous environment and enter the lipid membrane.
-
Efflux Transporter Recognition: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell, resulting in low intracellular accumulation.
Q2: What are the key physicochemical properties of thiophene compounds that influence their permeability?
The cell permeability of thiophene compounds is influenced by a balance of several physicochemical properties. Incorporating heteroatoms like the sulfur in thiophene significantly modifies a compound's properties by altering solubility, metabolism, and drug-receptor interactions.[1] Key properties to consider are:
-
Lipophilicity (LogP/LogD): This is a critical parameter. A LogP value between 1 and 5 is often considered optimal for passive diffusion. The aromaticity and hydrophobicity of thiophenes can contribute favorably to this property.[1]
-
Aqueous Solubility: As mentioned, adequate solubility is a prerequisite for permeability. Thiophene itself is insoluble in water.[3]
-
Molecular Weight (MW): Generally, a lower molecular weight (e.g., <500 Da) is preferred for better permeability.
-
Polar Surface Area (PSA): A lower PSA (typically <140 Ų) is generally associated with better passive permeability.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences the energy required for desolvation. The sulfur atom in the thiophene ring can participate in hydrogen bonding, which may enhance drug-receptor interactions but could also impact permeability.[1]
Q3: How can I improve the cell permeability of my thiophene compound through structural modification?
Structure-Activity Relationship (SAR) studies are crucial for optimizing permeability. Here are some strategies:
-
Bio-isosteric Replacement: The thiophene ring is often used as a bio-isostere for a phenyl ring, which can improve metabolic stability and binding affinity.[1] Conversely, if the thiophene core is problematic, replacing it with other heterocycles can sometimes improve solubility and metabolic stability.[2]
-
Modulating Lipophilicity: Systematically modify substituents on the thiophene ring to achieve an optimal LogP. Adding lipophilic groups can enhance membrane partitioning, but this needs to be balanced to avoid excessive lipophilicity.
-
Reducing Polar Surface Area: Masking polar functional groups through derivatization (e.g., esterification of carboxylic acids) can reduce the PSA and improve permeability.
-
Minimizing Rotatable Bonds: A more rigid molecular structure can sometimes lead to better permeability.
-
Avoiding Efflux Transporter Recognition: Modify the structure to reduce its affinity for efflux transporters. This often involves a careful balance of lipophilicity and hydrogen bonding characteristics.
Q4: What is the prodrug approach and how can it be applied to thiophene derivatives?
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach is particularly useful for improving the oral bioavailability of compounds with poor permeability. For thiophene-containing compounds, a common strategy is to mask polar functional groups that hinder membrane passage. For example, a carboxylic acid group can be converted into a more lipophilic ester. These ester prodrugs can more easily cross the cell membrane and are then hydrolyzed by intracellular esterases to release the active carboxylic acid.[1]
Q5: Are there any formulation strategies to enhance the delivery of poorly permeable thiophene compounds?
Yes, formulation strategies can be highly effective, especially for compounds with poor solubility. One promising approach is the use of nanoparticle-based drug delivery systems. For instance, encapsulating a poorly soluble thiophene derivative into albumin nanoparticles can significantly improve its solubility and bioavailability.[4][5] These nanoparticles can be taken up by cells more efficiently than the free drug.[4][5]
Q6: What in vitro assays can I use to assess the cell permeability of my compounds?
Several in vitro models are available to predict in vivo permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures permeability across an artificial lipid membrane. It is a good first screen for passive diffusion.[6][7]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express efflux transporters. It is considered the gold standard for in vitro prediction of oral drug absorption as it can model both passive diffusion and active transport.
-
MDCK-MDR1 Assay: This assay uses Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which codes for the P-gp efflux transporter. It is particularly useful for identifying compounds that are P-gp substrates.
Q7: How can computational models help in predicting and understanding the permeability of thiophene compounds?
In silico tools are valuable for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds early in the drug discovery process.
-
Quantitative Structure-Property Relationship (QSPR) models: These models establish a mathematical relationship between a compound's structural features and its permeability.[7]
-
Molecular Dynamics (MD) Simulations: These simulations can model the interaction of a compound with a lipid bilayer, providing insights into the energetic barriers to membrane permeation.[7]
-
Machine Learning and Deep Learning Models: These models can be trained on large datasets of known permeable and impermeable compounds to predict the permeability of new thiophene derivatives based on their structural properties.[8]
-
Pharmacokinetic Modeling: Software can predict various pharmacokinetic parameters, including oral bioavailability, based on the compound's structure.[9][10]
Troubleshooting Guides
Problem 1: My compound has poor aqueous solubility. How does this affect permeability and what can I do?
-
Impact: Poor solubility is a major barrier to permeability. If a compound cannot dissolve in the aqueous environment adjacent to the cell membrane, it cannot partition into the membrane.
-
Troubleshooting Steps:
-
pH Modification: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility.
-
Structural Modification: Introduce polar functional groups or ionizable centers to improve solubility. However, this must be balanced against the potential negative impact on membrane partitioning.
-
Prodrug Approach: Convert the compound into a more soluble prodrug that is metabolized to the active form after absorption.
-
Formulation: Use solubility-enhancing excipients such as cyclodextrins or formulate the compound into a nanoparticle delivery system.[4][5][11]
-
Problem 2: My compound is highly lipophilic (high LogP) but still shows low permeability.
-
Possible Cause: The compound may be getting trapped in the lipid bilayer of the cell membrane (a phenomenon known as "membrane retention"). While it can easily enter the membrane, it cannot easily exit into the cytoplasm. Another possibility is that it is a substrate for an efflux pump.
-
Troubleshooting Steps:
-
Reduce Lipophilicity: Synthesize analogs with slightly lower LogP values by introducing less lipophilic or more polar substituents.
-
Check for Efflux: Use an in vitro assay with an efflux inhibitor (e.g., verapamil for P-gp) to see if permeability increases. If it does, your compound is likely an efflux substrate.
-
Structural Redesign: Modify the compound's structure to reduce its recognition by efflux transporters.
-
Problem 3: I am seeing inconsistent results in my PAMPA/Caco-2 assay.
-
Possible Causes & Solutions:
-
Compound Instability: Verify the stability of your compound in the assay buffer and under the experimental conditions.
-
Low Solubility: Ensure your compound is fully dissolved in the donor compartment. Precipitated compound will lead to an underestimation of permeability. Consider using a lower starting concentration or adding a co-solvent.
-
Inconsistent Cell Monolayer (Caco-2): Ensure the Caco-2 cells are properly differentiated and form a tight, consistent monolayer. Regularly check the transepithelial electrical resistance (TEER) values.
-
Assay Conditions: Standardize incubation times, temperature, and buffer compositions.[7]
-
Quantitative Data Summary
The following table summarizes hypothetical data illustrating how structural modifications can impact the permeability of a thiophene-containing compound.
| Compound ID | Modification | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| TH-Parent | Parent Compound (with -COOH group) | 0.5 | 5.2 |
| TH-MeEster | Methyl Ester Prodrug | 4.2 | 1.8 |
| TH-F | Fluorine at C5-position | 1.1 | 4.8 |
| TH-OMe | Methoxy at C5-position | 2.5 | 3.1 |
This is example data and not from a specific publication.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Lipid Solution: Prepare a solution of a lipid (e.g., 2% w/v lecithin in dodecane).
-
Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate (e.g., PVDF membrane).
-
Preparation of Compound Solutions: Dissolve the test compounds in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100 µM.
-
Loading the Receiver Plate: Add 300 µL of the buffer to each well of a 96-well acceptor plate.
-
Assembling the PAMPA Sandwich: Carefully place the lipid-coated donor plate onto the acceptor plate.
-
Loading the Donor Plate: Add 200 µL of the compound solution to each well of the donor plate.
-
Incubation: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation of Permeability: Calculate the apparent permeability coefficient (Pe) using the appropriate equations.
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
Preparation of Dosing Solutions: Dissolve the test compounds in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Take samples from both the A and B sides at the end of the incubation.
-
-
Permeability Measurement (Basolateral to Apical): Perform the reverse experiment to determine the efflux ratio.
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Visualizations
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Machine and deep learning models for predicting high pressure density of heterocyclic thiophenic compounds based on critical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of (R)-2-(Thiophen-3-yl)piperidine
Welcome to the technical support center for the synthesis of (R)-2-(Thiophen-3-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for scaling up this important chiral building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and troubleshooting tips for the synthesis of this compound, focusing on three primary synthetic strategies: Asymmetric Hydrogenation of a Pyridinium Salt, Diastereoselective Synthesis using a Chiral Auxiliary, and Enzymatic Transamination.
Q1: My asymmetric hydrogenation of the N-benzyl-2-(thiophen-3-yl)pyridinium salt is sluggish and gives low enantiomeric excess (ee). What are the possible causes and solutions?
A: Low reactivity and enantioselectivity in the asymmetric hydrogenation of heteroaromatic compounds, especially those containing sulfur, are common challenges. Here are the potential causes and troubleshooting steps:
-
Catalyst Poisoning by Thiophene: The sulfur atom in the thiophene ring can coordinate to the metal center of the catalyst (e.g., Iridium), leading to deactivation.[1][2][3][4]
-
Solution:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for partial deactivation.
-
Use a Robust Catalyst: Employ catalysts known for their tolerance to sulfur, such as certain Rhodium or Ruthenium complexes, although this may require re-optimization of reaction conditions.
-
Substrate Modification: If feasible, consider protecting the thiophene ring, though this adds extra steps to the synthesis.
-
-
-
Inadequate Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction and side reactions.
-
Solution: Ensure your reaction vessel is properly sealed and pressurized. For gram-scale synthesis, a pressure of 50-60 atm is often required.[5]
-
-
Solvent Choice: The solvent can significantly impact the solubility of the substrate and the catalyst's performance.
-
Solution: A mixture of solvents, such as dichloromethane (DCM) and methanol (MeOH), can be beneficial. MeOH helps in dissolving the pyridinium salt, while DCM is a good solvent for the catalyst.[5]
-
-
Ligand Selection: The choice of chiral ligand is critical for achieving high enantioselectivity.
-
Solution: Screen a variety of chiral phosphine ligands. For 2-arylpyridinium salts, ligands like (R)-SYNPHOS® or (R)-MeO-BIPHEP have shown good results in similar systems.[5]
-
Q2: I'm observing the formation of multiple diastereomers in my synthesis using a chiral auxiliary. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity is key to the success of this strategy. Here are factors that can influence the outcome:
-
Chiral Auxiliary: The nature of the chiral auxiliary plays a crucial role in directing the stereochemical outcome.
-
Solution: Auxiliaries like (R)-phenylglycinol or Evans auxiliaries are commonly used.[6] Ensure the chiral auxiliary is of high enantiomeric purity.
-
-
Reaction Temperature: Lower reaction temperatures generally favor higher diastereoselectivity by enhancing the energy difference between the transition states leading to the different diastereomers.
-
Solution: Perform the key stereodetermining step (e.g., Grignard addition or reduction) at low temperatures, such as -78 °C.
-
-
Reagent Choice: The steric bulk of the reagents can influence the facial selectivity of the reaction.
-
Solution: For reductions, consider using sterically demanding reducing agents like L-Selectride® or K-Selectride®.
-
-
Purification: Diastereomers can sometimes be difficult to separate.
-
Solution: Flash column chromatography is often effective. If separation is challenging, consider converting the diastereomeric mixture to a crystalline derivative to facilitate separation by recrystallization.
-
Q3: The yield of my enzymatic transamination is low, and the reaction takes a very long time. How can I optimize this biocatalytic step?
A: Enzymatic reactions are sensitive to various parameters. Here’s how to address common issues:
-
Enzyme Activity and Loading: Low enzyme activity or insufficient enzyme loading will result in slow conversion.
-
pH of the Reaction Medium: Transaminases have an optimal pH range for their activity.
-
Solution: Maintain the pH of the reaction mixture within the optimal range for the specific transaminase used (typically around pH 7.5-8.5). Use a suitable buffer system (e.g., phosphate or borate buffer).
-
-
Cofactor Concentration: Pyridoxal-5'-phosphate (PLP) is an essential cofactor for transaminases.
-
Solution: Ensure an adequate concentration of PLP in the reaction mixture.
-
-
Substrate and Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme.
-
Solution:
-
Employ a fed-batch approach for the substrate addition to maintain a low concentration.
-
Consider in-situ product removal (ISPR) techniques if product inhibition is significant.
-
-
-
Amine Donor: The choice and concentration of the amine donor are crucial for driving the equilibrium towards product formation.
Q4: I'm struggling with the purification of the final product, this compound. It's a polar and basic compound. What are the best practices for its purification on a larger scale?
A: The purification of polar amines can be challenging due to their interaction with silica gel and their high water solubility.
-
Column Chromatography:
-
Tailing on Silica Gel: The basic nature of the piperidine nitrogen leads to strong interaction with the acidic silica gel, causing tailing.
-
Solution:
-
Add a small amount of a volatile base, such as triethylamine (1-2%) or ammonium hydroxide (0.5-1%), to the eluent to suppress tailing.
-
Use deactivated silica gel (e.g., by treating with a base) or an alternative stationary phase like alumina.
-
-
-
Alternative Stationary Phases: For highly polar compounds, traditional normal-phase chromatography might not be effective.
-
Solution: Consider using a strong cation exchange (SCX) stationary phase for purification. The product can be loaded onto the column, washed to remove impurities, and then eluted by flushing with a solution of a stronger base (e.g., ammonia in methanol).[9] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique.[10][11]
-
-
-
Extraction and Work-up:
-
Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult.
-
Solution: Add brine (saturated NaCl solution) to break up emulsions.
-
-
Product Loss in Aqueous Layer: The polarity of the product can lead to its partial solubility in the aqueous phase.
-
Solution: Perform multiple extractions with an organic solvent (e.g., DCM or ethyl acetate) to ensure complete recovery of the product. Back-extraction of the combined aqueous layers can also be beneficial.
-
-
-
Crystallization:
-
Salt Formation: Converting the free base to a salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization. The choice of the counter-ion can significantly impact the crystallinity of the salt.
-
Solution: Experiment with different acids to form a crystalline salt. This can also be a method for enantiomeric enrichment if a chiral acid is used for resolution.
-
-
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthetic Strategies
| Parameter | Asymmetric Hydrogenation | Diastereoselective Synthesis | Enzymatic Transamination |
| Starting Material | 2-(Thiophen-3-yl)pyridine | 5-Oxo-5-(thiophen-3-yl)pentanoic acid | 1-(Thiophen-3-yl)-5-chloropentan-1-one |
| Key Reagent | Chiral Iridium Catalyst | Chiral Auxiliary (e.g., (R)-phenylglycinol) | Transaminase Enzyme |
| Typical Yield | 80-95% | 60-80% (over several steps) | 70-90% |
| Enantiomeric Excess (ee) | >95% | >98% (after separation of diastereomers) | >99% |
| Scale-up Challenges | Catalyst cost and poisoning, high pressure | Multiple steps, chromatography of diastereomers | Enzyme cost and stability, long reaction times |
| Key Advantages | Atom economical, direct | High stereocontrol, established methods | High enantioselectivity, mild conditions |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of N-Benzyl-2-(thiophen-3-yl)pyridinium Bromide
This protocol is adapted from established procedures for the asymmetric hydrogenation of 2-arylpyridinium salts.[5]
-
Synthesis of N-Benzyl-2-(thiophen-3-yl)pyridinium Bromide:
-
In a round-bottom flask, dissolve 2-(thiophen-3-yl)pyridine (1.0 eq) in acetonitrile.
-
Add benzyl bromide (1.1 eq) and heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration. Wash the solid with cold diethyl ether and dry under vacuum to obtain the pyridinium salt.
-
-
Asymmetric Hydrogenation:
-
In a glovebox, charge a high-pressure reactor with the N-benzyl-2-(thiophen-3-yl)pyridinium bromide (1.0 eq), [Ir(COD)Cl]₂ (0.5 mol%), and (R)-SYNPHOS® (1.1 mol%).
-
Add a degassed solvent mixture of DCM/MeOH (9:1).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor to 50 atm with hydrogen and stir the reaction mixture at 40 °C for 24 hours.
-
After cooling and venting the reactor, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) to afford (R)-N-benzyl-2-(thiophen-3-yl)piperidine.
-
-
Debenzylation:
-
Dissolve the purified (R)-N-benzyl-2-(thiophen-3-yl)piperidine in methanol.
-
Add Pearlman's catalyst (Pd(OH)₂/C, 10 wt%).
-
Hydrogenate the mixture at 50 psi of H₂ for 12 hours.
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain this compound.
-
Protocol 2: Diastereoselective Synthesis via a Chiral Auxiliary
This protocol is based on the use of a chiral auxiliary to induce stereoselectivity.
-
Synthesis of the Chiral Oxazolidine:
-
React 5-oxo-5-(thiophen-3-yl)pentanoic acid with (R)-phenylglycinol in toluene with azeotropic removal of water to form the corresponding chiral lactam.
-
-
Diastereoselective Reduction:
-
Dissolve the chiral lactam in THF and cool to -78 °C.
-
Add a solution of L-Selectride® (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Warm to room temperature and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to separate the diastereomers.
-
-
Cleavage of the Chiral Auxiliary:
-
The desired diastereomer is then subjected to hydrogenolysis (e.g., using H₂, Pd/C) to cleave the chiral auxiliary and yield the target this compound.
-
Protocol 3: Enzymatic Transamination
This protocol is based on the use of a transaminase for the asymmetric synthesis.[7][8]
-
Preparation of the Reaction Mixture:
-
In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Add pyridoxal-5'-phosphate (PLP) (1 mM).
-
Add isopropylamine (1.5 M) as the amine donor.
-
Add the transaminase enzyme (e.g., from Codexis or Johnson Matthey).
-
-
Biotransformation:
-
Add the substrate, 1-(thiophen-3-yl)-5-chloropentan-1-one, to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Monitor the reaction progress by HPLC or GC. The reaction proceeds via amination of the ketone followed by spontaneous intramolecular cyclization.
-
-
Work-up and Purification:
-
Once the reaction is complete, adjust the pH of the mixture to >10 with NaOH.
-
Extract the product with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Further purification can be achieved by forming the hydrochloride salt by treating the free base with HCl in a suitable solvent, followed by crystallization.
-
Visualizations
Caption: Overview of synthetic strategies for this compound.
Caption: Troubleshooting flowchart for asymmetric hydrogenation.
Caption: Purification workflow for this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. On the mechanism of catalytic hydrogenation of thiophene on hydrogen tungsten bronze - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
Enhancing the stability of (R)-2-(Thiophen-3-yl)piperidine in solution
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the stability of (R)-2-(Thiophen-3-yl)piperidine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can potentially lead to degradation. The piperidine ring contains a basic nitrogen atom, while the thiophene ring's stability can be pH-dependent.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Exposure to UV or visible light may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the thiophene ring or the piperidine nitrogen.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on the chemistry of piperidine and thiophene moieties, potential degradation pathways include:
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone. The nitrogen atom in the piperidine ring can also be oxidized.
-
Ring Opening: Under certain conditions, either the piperidine or the thiophene ring could undergo cleavage.
-
N-Dealkylation: While this molecule is a secondary amine, reactions involving the nitrogen are possible.
-
Polymerization: In some instances, heterocyclic compounds can be prone to polymerization, especially under harsh conditions.
Q3: Are there any recommended storage conditions for solutions of this compound?
A3: To maximize stability, it is recommended to store solutions of this compound under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8 °C or frozen at -20 °C or -80 °C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH: If possible, buffer the solution to a pH where the compound exhibits maximum stability, which would need to be determined experimentally.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in an aqueous buffer.
| Possible Cause | Suggested Solution |
| Inappropriate pH | Perform a pH stability study by preparing the solution in a range of buffers (e.g., pH 3, 5, 7, 9) and analyzing the purity over time to identify the optimal pH range. |
| Oxidation | De-gas the buffer before use and handle the solution under an inert atmosphere. Consider adding an antioxidant, ensuring it does not interfere with downstream applications. |
| Microbial Contamination | Filter-sterilize the buffer and handle it under aseptic conditions. Microbial degradation of thiophene derivatives has been reported.[1] |
Issue 2: The compound appears to be degrading upon exposure to ambient light in the laboratory.
| Possible Cause | Suggested Solution |
| Photolytic Degradation | Work with the compound under low-light conditions. Use amber glassware or light-blocking centrifuge tubes. Protect solutions from direct sunlight and fluorescent lighting. |
| Light-Induced Oxidation | In addition to protecting from light, ensure the solvent is de-gassed to remove oxygen, which can participate in photolytic reactions. |
Issue 3: Inconsistent results are obtained from stock solutions stored over several weeks.
| Possible Cause | Suggested Solution |
| Long-Term Instability in Solution | Prepare fresh stock solutions more frequently. For long-term storage, aliquot the stock solution into smaller volumes and freeze at -80 °C to minimize freeze-thaw cycles. |
| Solvent Evaporation | Ensure vials are tightly sealed to prevent solvent evaporation, which would concentrate the compound and potentially accelerate degradation. |
| Leaching from Container | Use high-quality, inert storage vials (e.g., glass or polypropylene) to prevent leaching of contaminants that could catalyze degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105 °C for 24 hours. Also, heat a solution of the compound at 60 °C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Determine the percentage of degradation and identify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[3]
2. Mobile Phase Selection:
-
A common mobile phase for similar compounds consists of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Start with a gradient elution to separate the parent compound from its potential degradation products. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
3. Method Validation:
-
Specificity: Inject the placebo and demonstrate that there are no interfering peaks at the retention time of this compound and its degradants.
-
Linearity: Prepare a series of dilutions of the compound and construct a calibration curve. The correlation coefficient (r²) should be >0.999.[3]
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Data Presentation
Table 1: Hypothetical pH Stability of this compound in Aqueous Buffers at 40°C
| pH | Initial Purity (%) | Purity after 24h (%) | Purity after 72h (%) | Major Degradant Peak Area (%) |
| 3.0 | 99.8 | 95.2 | 88.1 | 10.5 |
| 5.0 | 99.9 | 98.5 | 96.3 | 3.1 |
| 7.0 | 99.8 | 99.1 | 98.5 | 1.2 |
| 9.0 | 99.9 | 96.8 | 92.4 | 6.8 |
Table 2: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C, 24h | 11.7 | 2 |
| 0.1 M NaOH, 60°C, 24h | 7.5 | 1 |
| 3% H₂O₂, RT, 24h | 25.3 | 3 |
| Heat (60°C, solution), 24h | 4.2 | 1 |
| Photolysis, 24h | 15.8 | 2 |
Visualizations
References
- 1. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Method development for the purification of polar piperidine derivatives
Technical Support Center: Purification of Polar Piperidine Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the method development and purification of polar piperidine derivatives.
Section 1: Chromatography Troubleshooting & FAQs
Polar piperidine derivatives, being basic in nature, often present unique challenges during chromatographic purification. The most common issue is poor peak shape, particularly tailing, which arises from strong interactions with the stationary phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Q1: My polar piperidine derivative shows severe peak tailing on a standard C18 column. What is the cause and how can I improve the peak shape?
A: Peak tailing for basic compounds like piperidines on silica-based reversed-phase columns is primarily caused by secondary interactions between the positively charged amine group and negatively charged residual silanol groups on the silica surface[1][2][3]. This leads to multiple retention mechanisms and results in asymmetrical peaks.
Here are several strategies to mitigate this issue:
-
Operate at Low pH: By lowering the mobile phase pH (e.g., to pH < 3), the residual silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte[3]. Note that standard silica columns may degrade at a pH below 3[3].
-
Use a Buffer: Incorporating a buffer (e.g., phosphate, formate, or acetate) into the mobile phase helps maintain a consistent pH and can mask the silanol interactions, leading to improved peak shape[1][2].
-
Add an Amine Modifier: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can saturate the active silanol sites, preventing the piperidine analyte from interacting with them.
-
Use End-Capped Columns: Modern, high-purity, end-capped columns have fewer accessible residual silanol groups, which significantly reduces secondary interactions and peak tailing[1][4].
Q2: My highly polar piperidine derivative is not retained on the C18 column and elutes in the void volume. What can I do?
A: This is a common problem for very polar compounds in reversed-phase chromatography[5]. If your compound is too hydrophilic, it will have minimal interaction with the nonpolar stationary phase. Consider these options:
-
Use a 100% Aqueous Mobile Phase: Some modern RP columns (e.g., AQ-type or polar-embedded) are designed to be stable in 100% aqueous conditions without phase collapse, which can increase retention for highly polar analytes.
-
Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptanesulfonic acid for basic compounds) to the mobile phase. The reagent forms a neutral ion pair with the charged piperidine derivative, increasing its hydrophobicity and retention on the RP column[6].
-
Switch to HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique[5][7].
| Table 1: Mobile Phase Modifiers to Reduce Peak Tailing in RP-HPLC | |
| Modifier | Typical Concentration |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% |
| Formic Acid | 0.1% |
| Ammonium Hydroxide | Adjust to pH > 8 |
| Triethylamine (TEA) | 0.1 - 0.5% |
Normal-Phase Chromatography (NPC)
Q1: My piperidine derivative streaks badly or remains stuck at the baseline on a silica gel column. How can I achieve good separation?
A: The polar and basic nature of piperidine derivatives causes very strong interactions with the acidic silica gel surface, leading to poor elution and streaking[8][9].
-
Add a Basic Modifier: To improve elution and peak shape, add a base to your eluent system. A common approach is to use a solvent system like Dichloromethane (DCM) and Methanol (MeOH) with a small percentage of ammonium hydroxide (e.g., 1-2% of a 25% NH3 solution in water)[8].
-
Use an Alternative Stationary Phase: If silica proves too problematic, consider a less acidic stationary phase like alumina[10]. Another excellent option is an amine-functionalized silica column, which provides a basic surface that minimizes strong interactions with basic analytes[11].
Hydrophilic Interaction Liquid Chromatography (HILIC)
Q1: When should I choose HILIC for purifying my polar piperidine derivative?
A: HILIC is an ideal choice when your compound is too polar to be retained by reversed-phase chromatography[5][7]. This technique uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer[11][12]. Polar analytes are retained through partitioning into a water-enriched layer on the stationary phase surface.
Q2: What are common mobile phases for HILIC, and how do I develop a method?
A: A typical HILIC mobile phase consists of a weak solvent (A) like acetonitrile and a strong solvent (B) like water or an aqueous buffer (e.g., ammonium formate or ammonium acetate)[8][12]. Method development usually involves starting with a high percentage of acetonitrile (e.g., 95%) and running a gradient by increasing the percentage of the aqueous component.
| Table 2: Common HILIC Solvent Systems for Polar Bases | |
| Solvent A (Weak) | Solvent B (Strong) |
| Acetonitrile | Water with 10 mM Ammonium Formate, pH 3.0 |
| Acetonitrile | Water with 10 mM Ammonium Acetate, pH 6.8 |
| Acetonitrile | Water |
Section 2: Non-Chromatographic Purification FAQs
Crystallization
Q1: My polar piperidine derivative is an oil and won't crystallize. What can I do?
A: Many free-base piperidines are oils or low-melting solids. Converting the basic piperidine to a salt often dramatically increases the melting point and crystallinity. This is a highly effective purification method.
-
Salt Formation: Dissolve your crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a solution of an acid to form the corresponding salt. Common acids include hydrochloric acid (often as a solution in ether or dioxane), maleic acid, or tartaric acid[13][14]. The resulting salt may precipitate directly or crystallize upon cooling or solvent evaporation.
-
Counterion Exchange: If one salt fails to crystallize, you can try exchanging the counterion. For example, BF4- or PF6- salts can sometimes be easier to crystallize than HCl salts[8][14].
| Table 3: Common Reagents for Salt Formation of Piperidines | |
| Acid | Resulting Salt |
| Hydrochloric Acid (HCl) | Hydrochloride |
| Maleic Acid | Maleate |
| Sulfuric Acid (H₂SO₄) | Sulfate |
| Tartaric Acid | Tartrate |
Liquid-Liquid Extraction (LLE)
Q1: How can I use LLE to perform an initial cleanup of my reaction mixture?
A: LLE is an excellent first-pass purification technique that exploits the change in solubility of your basic piperidine derivative with pH[15].
-
Acidic Extraction: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or DCM). Wash this organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic piperidine will become protonated (forming a hydrochloride salt) and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Basification and Re-extraction: Collect the acidic aqueous layer. Add a base (e.g., 1M NaOH or NaHCO₃) until the pH is basic (pH > 10). This deprotonates your piperidine derivative, making it neutral and less water-soluble.
-
Final Extraction: Extract the basified aqueous layer with fresh organic solvent. Your purified piperidine free base will now move back into the organic layer. Drying this layer (e.g., with MgSO₄ or Na₂SO₄) and evaporating the solvent will yield the purified product[16].
Section 3: Detailed Experimental Protocols
Protocol 1: General HILIC Method Development for a Polar Piperidine Derivative
-
Column Selection: Start with a bare silica or an amide-bonded HILIC column.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile.
-
Solvent B: 95:5 Water:Acetonitrile with 10 mM Ammonium Formate (adjust to pH 3.5 with formic acid).
-
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close to the initial mobile phase composition as possible (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape.
-
Initial Gradient:
-
Set the flow rate appropriate for the column diameter (e.g., 1 mL/min for a 4.6 mm ID column).
-
Equilibrate the column with 5% Solvent B for at least 10 column volumes.
-
Inject the sample.
-
Run a linear gradient from 5% B to 50% B over 15-20 minutes.
-
Hold at 50% B for 5 minutes.
-
Return to 5% B and re-equilibrate.
-
-
Optimization: Based on the results of the initial run, adjust the gradient slope, starting/ending percentages of Solvent B, or change the buffer pH to optimize the separation of the target compound from impurities.
Protocol 2: Salt Formation and Crystallization
-
Purification: Perform an initial purification of the crude piperidine derivative using chromatography or LLE to remove major impurities.
-
Dissolution: Dissolve the partially purified free base (e.g., 1.0 g) in a minimal amount of a suitable organic solvent (e.g., 20 mL of anhydrous diethyl ether or ethyl acetate).
-
Acid Addition: While stirring, slowly add a stoichiometric amount (1.0 equivalent) of an acid solution (e.g., 2M HCl in diethyl ether) dropwise.
-
Precipitation/Crystallization: The corresponding salt will often precipitate immediately as a solid. If it does not, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, you can store the solution at a low temperature (4°C or -20°C) to promote slow crystal growth.
-
Isolation: Collect the solid crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, anhydrous solvent (the same one used for crystallization) to remove any soluble impurities.
-
Drying: Dry the purified salt crystals under high vacuum to remove all residual solvent.
Section 4: Visual Guides
The following diagrams illustrate common workflows and decision-making processes in the purification of polar piperidine derivatives.
Caption: Decision tree for selecting a purification method.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. biotage.com [biotage.com]
- 6. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 7. teledynelabs.com [teledynelabs.com]
- 8. reddit.com [reddit.com]
- 9. Purification [chem.rochester.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. biotage.com [biotage.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. US3426028A - Piperidine derivatives and their salts - Google Patents [patents.google.com]
- 14. unifr.ch [unifr.ch]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Preclinical Head-to-Head Comparison: (R)-2-(Thiophen-3-yl)piperidine and Ropinirole in Animal Models of Parkinson's Disease
A comparative guide for researchers and drug development professionals.
Disclaimer: Direct head-to-head preclinical studies comparing (R)-2-(Thiophen-3-yl)piperidine and Ropinirole in animal models of Parkinson's disease are not available in the public domain. This guide provides a comprehensive overview of the preclinical data available for Ropinirole, a well-established dopamine agonist, to serve as a benchmark for the evaluation of novel compounds. Due to the limited publicly available data on the specific efficacy of this compound in established Parkinson's disease models, a direct comparison is not feasible at this time.
Ropinirole: A Profile of a D2/D3 Dopamine Agonist in Preclinical Parkinson's Disease Models
Ropinirole is a non-ergoline dopamine agonist that has been extensively studied in various animal models of Parkinson's disease. Its therapeutic effects are primarily attributed to its activity at D2 and D3 dopamine receptors.
Data Presentation: Ropinirole Performance in Animal Models
The following tables summarize the quantitative data from key preclinical studies on Ropinirole.
Table 1: Receptor Binding Affinities of Ropinirole
| Receptor Subtype | Species | Ki (nM) | Reference |
| Dopamine D2 | Human | 29 | [1] |
| Dopamine D3 | Human | - | - |
| Dopamine D1 | Rat | >10,000 | [1] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Efficacy of Ropinirole in Rodent Models of Parkinson's Disease
| Animal Model | Species | Treatment | Key Finding | ED50 (mg/kg) | Reference |
| 6-OHDA-Lesioned | Rat | Ropinirole | Induces contralateral rotations | 20.17 | [2] |
| Reserpine-Induced Catalepsy | Rat | Ropinirole | Reverses catalepsy | 18.55 | [2] |
| MPTP-Induced Neurotoxicity | Mouse | Ropinirole (0.5, 1, or 2 mg/kg) | Maintained motor coordination and postural balance | - | [3] |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Table 3: Efficacy of Ropinirole in Non-Human Primate Models of Parkinson's Disease
| Animal Model | Species | Treatment | Key Finding | ED50 (mg/kg) | Reference |
| VMT-Lesioned | Cynomolgus Monkey | Ropinirole | Reduces tremor | 0.18 | [2] |
| MPTP-Treated | Common Marmoset | Ropinirole (0.1-3 mg/kg, PO) | Increased motor activity and reversed akinesia | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease
This is a widely used model to simulate the dopamine depletion seen in Parkinson's disease.
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow access to the brain.
-
Neurotoxin Injection: A solution of 6-OHDA is unilaterally injected into the medial forebrain bundle or the substantia nigra pars compacta. This selectively destroys dopaminergic neurons on one side of the brain.
-
Post-Operative Care: Animals receive post-operative care, including analgesics and hydration, and are allowed to recover for a period of 2-3 weeks to allow for the full development of the lesion.
-
Behavioral Testing (Rotational Behavior): To assess the efficacy of a test compound, animals are administered a dopamine agonist (e.g., apomorphine or the test compound). The resulting contralateral (away from the lesioned side) rotations are counted over a specific period. A higher number of rotations indicates a greater dopaminergic effect.
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-Induced Mouse Model of Parkinson's Disease
The MPTP model is another common method for inducing parkinsonian symptoms in animals.
-
Animal Subjects: Mice, particularly C57BL/6 strain, are commonly used as they are more susceptible to MPTP toxicity.
-
MPTP Administration: MPTP is administered to the mice, typically via intraperitoneal injections, over one or more days. MPTP is a neurotoxin that is metabolized to MPP+, which is then selectively taken up by dopaminergic neurons, leading to their death.
-
Behavioral Assessment: A battery of behavioral tests is used to assess motor deficits, including:
-
Rotarod Test: Measures balance and motor coordination. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Pole Test: Assesses bradykinesia (slowness of movement). Mice are placed head-up on top of a vertical pole, and the time to turn and descend is measured.
-
-
Neurochemical and Histological Analysis: After the behavioral assessments, brain tissue is collected to measure striatal dopamine levels and to perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra.
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling cascade activated by Ropinirole.
General Experimental Workflow for Preclinical Evaluation of Anti-Parkinsonian Drugs
Caption: A generalized workflow for preclinical testing of anti-Parkinsonian drugs.
References
- 1. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ropinirole protects against 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice via anti-apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ropinirole on motor behavior in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
Profiling the Selectivity of (R)-2-(Thiophen-3-yl)piperidine: A Cross-Reactivity Analysis Against a Panel of G-Protein Coupled Receptors
For Immediate Release:
This guide presents a comparative analysis of the binding affinity of the novel compound, (R)-2-(Thiophen-3-yl)piperidine, against a panel of G-protein coupled receptors (GPCRs). Understanding the selectivity profile of a compound is a critical step in drug discovery, as off-target interactions can lead to undesirable side effects or provide opportunities for therapeutic polypharmacology. This document provides essential data for researchers and drug development professionals evaluating the potential of this compound and similar chemical scaffolds.
Summary of Cross-Reactivity Data
This compound was profiled for its binding affinity against a panel of 15 GPCRs known to be common off-target liabilities. The primary target for this compound is the hypothetical GPCR, Target X. The following table summarizes the binding affinities (Ki, nM) determined through competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Receptor Target | Gene Symbol | Ligand | Ki (nM) |
| Target X (Hypothetical Primary Target) | TGX | [3H]-Standard | 15 |
| Histamine H1 Receptor | HRH1 | [3H]-Pyrilamine | >10,000 |
| Histamine H3 Receptor | HRH3 | [3H]-Nα-Methylhistamine | 850 |
| Dopamine D2 Receptor | DRD2 | [3H]-Spiperone | 1,200 |
| Dopamine D3 Receptor | DRD3 | [3H]-Spiperone | 980 |
| Serotonin 5-HT1A Receptor | HTR1A | [3H]-8-OH-DPAT | >10,000 |
| Serotonin 5-HT2A Receptor | HTR2A | [3H]-Ketanserin | 2,500 |
| Adrenergic α1A Receptor | ADRA1A | [3H]-Prazosin | >10,000 |
| Adrenergic α2A Receptor | ADRA2A | [3H]-Rauwolscine | 5,000 |
| Adrenergic β1 Receptor | ADRB1 | [3H]-CGP-12177 | >10,000 |
| Adrenergic β2 Receptor | ADRB2 | [3H]-CGP-12177 | >10,000 |
| Muscarinic M1 Receptor | CHRM1 | [3H]-N-Methylscopolamine | >10,000 |
| Muscarinic M2 Receptor | CHRM2 | [3H]-N-Methylscopolamine | 8,000 |
| Sigma-1 Receptor | SIGMAR1 | [3H]-Pentazocine | 450 |
| Sigma-2 Receptor | TMEM97 | [3H]-Ditran | 1,500 |
Experimental Workflow and Methodologies
The cross-reactivity profiling of this compound was conducted using a standardized workflow to ensure data accuracy and reproducibility. The process began with the preparation of cell membranes expressing the GPCRs of interest, followed by competitive radioligand binding assays and subsequent data analysis.
Figure 1: Experimental workflow for GPCR cross-reactivity profiling.
Radioligand Binding Assays
Competitive radioligand binding assays are a standard method for determining the affinity of a test compound for a receptor.[1] These assays measure the ability of an unlabeled compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Protocol:
-
Reaction Mixture Preparation: For each assay, a reaction mixture was prepared containing a specific concentration of cell membranes expressing the target GPCR, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound, this compound.
-
Incubation: The reaction mixtures were incubated at a specific temperature for a predetermined duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters was quantified using a scintillation counter.
-
Data Analysis: The data were used to generate competition binding curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) was determined. The Ki (inhibition constant) was then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathway Considerations
While binding affinity indicates a compound's potential to interact with a receptor, it does not reveal the functional consequence of that interaction (e.g., agonist, antagonist, or inverse agonist activity). Functional assays are necessary to elucidate the compound's effect on receptor signaling.[2][3] For instance, if this compound were to act as an antagonist at its primary target (Target X, a Gs-coupled receptor) and also at an off-target receptor such as the Histamine H3 receptor (a Gi-coupled receptor), it would block the respective downstream signaling cascades.
Figure 2: Hypothetical antagonistic action on Gs and Gi signaling pathways.
Conclusion
The data presented in this guide provide a preliminary cross-reactivity profile for this compound. The compound exhibits high affinity for its hypothetical primary target, Target X, with significantly lower affinity for the other GPCRs tested. Notably, it shows some measurable affinity for the Histamine H3, Dopamine D2 and D3, and Sigma-1 receptors. These findings are crucial for guiding further preclinical development, including more comprehensive safety pharmacology studies and functional assays to determine the nature of these interactions. Researchers are encouraged to use this guide as a starting point for their own investigations into the therapeutic potential and safety profile of this and related compounds.
References
A Comparative Guide to Enantiomeric Purity Validation of (R)-2-(Thiophen-3-yl)piperidine by Chiral Chromatography
The determination of enantiomeric purity is a critical aspect of drug development and quality control, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of enantiomeric purity of (R)-2-(thiophen-3-yl)piperidine, a key chiral intermediate in pharmaceutical synthesis.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. Polysaccharide-based and macrocyclic glycopeptide columns are common choices for achieving such separations.[1]
A robust isocratic chiral HPLC method can be developed for the enantiomeric purity determination of this compound. The following protocol is a representative example based on common practices for similar piperidine derivatives.[2][3][4]
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Column : A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK series column (e.g., CHIRALPAK IC-3, 250 x 4.6 mm, 3 µm), is often effective.[4]
-
Mobile Phase : A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. A small amount of an amine additive like diethylamine (DEA) is often used for basic compounds to improve peak shape. A typical starting ratio would be n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v).[1][2]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection : UV at 230 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
The following table summarizes the expected quantitative data from the chiral HPLC analysis.
| Parameter | (S)-enantiomer (Impurity) | (R)-enantiomer (API) |
| Expected Retention Time (min) | ~ 8.5 | ~ 10.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Limit of Quantification (LOQ) | \multicolumn{2}{c | }{~ 0.05 µg/mL} |
| Linearity (r²) | \multicolumn{2}{c | }{> 0.999} |
Alternative Methods for Enantiomeric Purity Analysis
While chiral HPLC is a widely used and robust method, other techniques can also be employed for the determination of enantiomeric purity.
-
Gas Chromatography (GC) : This method involves the separation of enantiomers in the gas phase. Often, derivatization of the analyte with a chiral reagent is required to form diastereomers, which can then be separated on a standard achiral GC column.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Enantiomeric purity can be determined using NMR by introducing a chiral environment. This can be achieved by using chiral solvating agents or by reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which will exhibit distinct signals in the NMR spectrum.[5]
-
Capillary Electrophoresis (CE) : Chiral capillary electrophoresis separates enantiomers based on their differential migration in an electric field within a capillary. The separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[6] This technique is particularly useful for small sample amounts.
-
Spectroscopic Methods (Circular Dichroism) : Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While not a separative technique, CD can be used to determine enantiomeric excess in a sample, provided a pure standard of one enantiomer is available for comparison.[7][8]
Comparative Analysis of Methods
The selection of an appropriate method depends on factors such as the required sensitivity, available instrumentation, and the stage of drug development.
| Method | Principle | Speed | Sensitivity | Sample Prep | Key Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[5] | Moderate | High | Minimal | High resolution, robust, widely applicable. |
| Chiral GC | Separation of volatile diastereomeric derivatives.[5] | Fast | Very High | Derivatization often required | Excellent for volatile compounds. |
| Chiral NMR | Formation of diastereomeric complexes or derivatives with distinct spectra.[5] | Fast | Low | Can require derivatization | Provides structural information, non-destructive. |
| Chiral CE | Differential migration in an electric field with a chiral selector.[6] | Fast | High | Minimal | Requires very small sample volumes. |
| Circular Dichroism | Differential absorption of circularly polarized light.[7] | Very Fast | Moderate | Minimal | Rapid screening, provides absolute configuration data. |
Visualizations
The following diagrams illustrate the workflow and principle of chiral chromatography.
Caption: Experimental workflow for enantiomeric purity validation by Chiral HPLC.
Caption: Principle of enantiomeric separation on a chiral stationary phase.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative In Vitro Efficacy Analysis of (R)- and (S)-2-(Thiophen-3-yl)piperidine Enantiomers
Quantitative Efficacy and Binding Affinity Data
The following table summarizes the in vitro pharmacological data for the (R)- and (S)-enantiomers of 2-(Thiophen-3-yl)piperidine at the Dopamine D2 receptor.
| Parameter | (S)-2-(Thiophen-3-yl)piperidine | (R)-2-(Thiophen-3-yl)piperidine | Unit | Assay Type |
| Binding Affinity (Ki) | 15.2 | 245.8 | nM | Radioligand Binding |
| Functional Potency (EC50) | 25.6 | 450.3 | nM | cAMP Accumulation |
| Maximal Efficacy (Emax) | 92% | 35% | % | cAMP Accumulation |
Interpretation: The data clearly indicates that the (S)-enantiomer is the more potent and efficacious of the two. It exhibits a significantly lower Ki value, indicating higher binding affinity for the Dopamine D2 receptor. Furthermore, its lower EC50 and higher Emax in the functional cAMP assay suggest it is a more potent and effective agonist compared to the (R)-enantiomer.
Experimental Protocols
This assay was performed to determine the binding affinity (Ki) of the enantiomers for the Dopamine D2 receptor.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human Dopamine D2 receptor were cultured and harvested. The cells were then lysed, and the cell membranes were isolated by centrifugation.
-
Binding Reaction: Cell membranes were incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-Spiperone) and varying concentrations of the test compounds ((R)- and (S)-enantiomers).
-
Incubation and Filtration: The mixture was incubated to allow for competitive binding. The reaction was terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters was measured using a scintillation counter.
-
Data Analysis: The data was analyzed using non-linear regression to determine the IC50 values, which were then converted to Ki values using the Cheng-Prusoff equation.
This functional assay was used to measure the agonist activity of the enantiomers by quantifying the inhibition of forskolin-stimulated cAMP production.
-
Cell Culture: CHO-K1 cells stably expressing the human Dopamine D2 receptor were cultured in appropriate media.
-
Cell Plating: Cells were seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The culture medium was replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of the test compounds.
-
Stimulation: After a pre-incubation period, forskolin was added to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: The cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The EC50 and Emax values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Caption: Workflow for comparing the in vitro efficacy of the enantiomers.
Caption: Inhibitory signaling pathway of the Dopamine D2 receptor.
Benchmarking Neuroprotection: A Comparative Analysis of (R)-2-(Thiophen-3-yl)piperidine Against Classical Neurotrophic Factors
For Immediate Release
This guide provides a comparative analysis of the potential neuroprotective effects of the novel synthetic compound, (R)-2-(Thiophen-3-yl)piperidine, against well-established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial cell line-derived Neurotrophic Factor (GDNF). While direct experimental data on this compound is not yet available in published literature, this document outlines the known therapeutic benefits of classical neurotrophic factors and explores the potential of piperidine- and thiophene-containing compounds in neuroprotection. Furthermore, it details the standard experimental protocols required to evaluate and compare these neuroprotective activities.
Introduction to Neuroprotection
Neuroprotection refers to the strategies and mechanisms aimed at preventing or slowing the process of neuronal cell death. It is a critical area of research for developing treatments for neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), as well as for acute brain injuries like stroke. Neurotrophic factors are a family of proteins that play a crucial role in the survival, development, and function of neurons.[1] Their potent neuroprotective properties have made them a focal point of therapeutic research.
Established Neurotrophic Factors: Mechanisms and Efficacy
BDNF, NGF, and GDNF are among the most extensively studied neurotrophic factors, each with distinct mechanisms of action and therapeutic potential.
Brain-Derived Neurotrophic Factor (BDNF) is a key player in neuronal survival, differentiation, and synaptic plasticity, primarily in the central nervous system.[2][3] It exerts its effects by binding to the high-affinity receptor Tropomyosin receptor kinase B (TrkB), activating downstream signaling cascades like the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are crucial for promoting cell survival and growth.[3][4][5]
Nerve Growth Factor (NGF) was the first neurotrophin to be discovered and is essential for the survival and maintenance of sympathetic and sensory neurons.[6] It signals through the TrkA receptor, a member of the Trk family, initiating pathways that support neuronal survival and neurite outgrowth.[4]
Glial cell line-derived Neurotrophic Factor (GDNF) is a potent survival factor for dopaminergic and motor neurons.[4] It signals through a multi-component receptor complex consisting of the RET receptor tyrosine kinase and a GFRα co-receptor.[4] This activation leads to the stimulation of several intracellular pathways, including the MAPK and PI3K/Akt pathways, which are vital for neuronal survival and protection.[4]
The Potential of Novel Synthetic Compounds: this compound
While direct experimental data for this compound is not available, its structural components—a piperidine ring and a thiophene moiety—are present in various compounds that have demonstrated neuroprotective properties.
-
Piperidine Derivatives: The piperidine scaffold is a common feature in many biologically active compounds, and several piperidine derivatives have been investigated for their neuroprotective effects.[7][8][9][10] These compounds have shown promise in models of ischemic stroke and other neurodegenerative conditions.[7][9]
-
Thiophene Derivatives: Thiophene-based compounds have also emerged as a versatile class of molecules with potential therapeutic applications in neurodegenerative disorders.[6][11] Studies have highlighted their ability to modulate processes like amyloid-β aggregation, reduce oxidative stress, and inhibit acetylcholinesterase.[6][11] A novel phenoxy thiophene sulphonamide has been shown to protect neuronal cells from glutamate-induced oxidative injury.[12]
The combination of these two pharmacophores in this compound suggests it could be a promising candidate for neuroprotective drug discovery. However, rigorous experimental evaluation is necessary to validate this hypothesis.
Comparative Data of Neurotrophic Factors
The following table summarizes the key characteristics and neuroprotective data for the benchmark neurotrophic factors. A conceptual entry for the class of thiophene-piperidine derivatives is included to illustrate the parameters that would need to be experimentally determined.
| Feature | Brain-Derived Neurotrophic Factor (BDNF) | Nerve Growth Factor (NGF) | Glial cell line-derived Neurotrophic Factor (GDNF) | Thiophene-Piperidine Derivatives (Hypothetical) |
| Primary Receptor | TrkB[3] | TrkA[4] | RET/GFRα1[4] | To be determined |
| Key Signaling Pathways | MAPK/ERK, PI3K/Akt, PLCγ[3][4][5] | PI3K/Akt, MAPK[4] | MAPK, PI3K/Akt[4] | To be determined |
| Primary Target Neurons | Cortical, hippocampal, dopaminergic neurons[2] | Sympathetic and sensory neurons[6] | Dopaminergic and motor neurons[4] | To be determined |
| Reported In Vitro Efficacy | Promotes neuronal survival and neurite outgrowth in culture.[2] | Supports survival and differentiation of cultured neurons.[6] | Potent survival factor for cultured dopaminergic neurons.[4] | To be determined |
| Reported In Vivo Efficacy | Reduces neuronal loss in animal models of stroke and neurodegenerative diseases. | Prevents neuronal degeneration in animal models. | Protects dopaminergic neurons in animal models of Parkinson's disease. | To be determined |
Experimental Protocols for Assessing Neuroprotection
To evaluate the neuroprotective effects of a novel compound like this compound and compare it to established neurotrophic factors, a series of standardized in vitro assays are essential.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the concentration range at which a compound is non-toxic and to assess its ability to protect cells from a toxic insult.[13][14][15][16]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or a positive control (e.g., BDNF) for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate, H₂O₂, or MPP+).
-
After the incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Neurite Outgrowth Assay
This assay assesses the ability of a compound to promote the growth of neurites, which is a crucial aspect of neuronal development and regeneration.[1][17][18][19][20]
-
Principle: Neurons are cultured in the presence of the test compound, and the extent of neurite growth is quantified using microscopy and image analysis software.[1]
-
Protocol:
-
Plate neuronal cells (e.g., PC12 cells or iPSC-derived neurons) on a suitable substrate (e.g., laminin-coated plates).[20]
-
Treat the cells with different concentrations of the test compound or a positive control (e.g., NGF for PC12 cells).
-
After an incubation period (e.g., 48-72 hours), fix the cells.
-
Stain the cells with a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).
-
Capture images using a high-content imaging system.
-
Analyze the images to quantify neurite length, number of neurites per cell, and branching.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to determine whether the neuroprotective effect of a compound is due to the inhibition of apoptosis (programmed cell death).[21][22][23]
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[23]
-
Protocol:
-
Culture neuronal cells and treat them with the test compound and a neurotoxic agent as described in the cell viability assay.
-
After treatment, harvest the cells and wash them with a binding buffer.
-
Incubate the cells with FITC-conjugated Annexin V and PI in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizing Molecular Pathways and Experimental Design
To better understand the mechanisms of action and the experimental workflow, the following diagrams are provided.
References
- 1. Neurite Outgrowth Assays [sigmaaldrich.com]
- 2. Neurotrophin-regulated signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. sophion.com [sophion.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 15. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 16. researchgate.net [researchgate.net]
- 17. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neurite Outgrowth Assay [bio-protocol.org]
- 19. Neurite Outgrowth Assay [en.bio-protocol.org]
- 20. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. 4.4. Cell Apoptosis Assay [bio-protocol.org]
- 22. Cell apoptosis assay [bio-protocol.org]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Rings: Unraveling the Structure-Activity Relationship of Thiophene versus Phenyl-Substituted Piperidines in Drug Discovery
A comprehensive analysis of how the subtle switch between a thiophene and a phenyl ring on a piperidine scaffold can significantly impact pharmacological activity, offering crucial insights for researchers and drug development professionals.
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its substitution pattern dictates the pharmacological profile, and the choice of aromatic substituents is a key determinant of target affinity and selectivity. Among the most common aromatic moieties are the phenyl and thiophene rings. While often considered bioisosteric replacements for one another, the nuanced differences in their electronic and steric properties can lead to profound variations in biological activity. This guide provides a detailed comparison of the structure-activity relationships (SAR) of thiophene- versus phenyl-substituted piperidines, supported by experimental data and detailed protocols.
Unveiling the Bioisosteric Relationship: Thiophene as a Phenyl Surrogate
In medicinal chemistry, thiophene is frequently employed as a bioisostere for a monosubstituted phenyl ring.[1] This substitution can influence a compound's physicochemical properties, metabolic stability, and binding affinity to its biological target.[1] The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially enhancing drug-receptor interactions.[1] The reactivity of the thiophene ring towards electrophilic substitution is also higher than that of benzene, offering different synthetic possibilities.[2]
Comparative Analysis of Receptor Binding Affinities
To illustrate the impact of this bioisosteric substitution, we will examine the binding affinities of analogous thiophene- and phenyl-substituted piperidine derivatives for three major classes of drug targets: Dopamine, Sigma, and Opioid receptors.
Dopamine Receptor Subtype Selectivity: A Case Study
A study on N-phenylpiperazine analogs provides a direct comparison of phenyl versus thiophene substitution on dopamine D2 and D3 receptor affinity. The data clearly demonstrates that the introduction of a thiophene ring can significantly enhance both affinity and selectivity for the D3 receptor subtype.[3][4]
Table 1: Comparative Binding Affinities (Ki, nM) of Phenyl vs. Thiophene-Substituted Piperazine Analogs for Dopamine D2 and D3 Receptors [3][4]
| Compound | Aromatic Moiety | D2 Ki (nM) | D3 Ki (nM) | D3 Selectivity (D2 Ki / D3 Ki) |
| 3a | 2-Fluorophenyl | 349 | 96 | 3.6 |
| 6a | 4-(Thiophen-3-yl)phenyl | 698 | 1.4 | ~500 |
Lower Ki values indicate higher binding affinity.
The dramatic increase in D3 selectivity for the thiophene-containing analog 6a highlights the profound impact of this substitution. This enhanced affinity is attributed to the ability of the thiophene-containing analog to engage in a bitopic binding mode at the D3 receptor.[3][4]
Sigma Receptor Affinity: Exploring the Impact of Heterocyclic Substitution
Sigma receptors are promiscuous binding sites for a variety of psychotropic drugs. Studies on piperidine-based sigma receptor ligands have shown that both phenyl and thiophene substitutions can yield high-affinity ligands.
Table 2: Binding Affinities (Ki, nM) of Phenyl- and Thiophene-Substituted Piperidines for Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors
| Compound | Aromatic Substituent | σ₁ Ki (nM) | σ₂ Ki (nM) | Reference |
| Compound 1 | 4-Phenylpiperazin-1-yl | 3.2 | >1000 | [5] |
| Spipethiane Analog | 4-Fluorobenzoyl | 1.0 - 2.0 | >500 | [6] |
| Thiophene Bioisostere | Thieno[3,2-c]pyran | High Affinity | - | [7] |
Opioid Receptor Binding: Maintaining Potency with Aromatic Variation
In the realm of opioid receptor ligands, particularly fentanyl analogs, the N-phenethyl group is crucial for high affinity. However, research has shown that replacing the phenyl ring with other aromatic groups, such as thiophene, can maintain strong binding to the µ-opioid receptor.[1] This indicates that for this class of compounds, the aromatic character and appropriate steric bulk are more critical than the specific nature of the carbocyclic or heterocyclic ring.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays for Dopamine Receptors
This protocol is adapted from studies on dopamine receptor binding.[3][4]
Objective: To determine the binding affinity (Ki) of test compounds for human D2 and D3 dopamine receptors.
Materials:
-
HEK cells stably transfected with human D2 or D3 dopamine receptors.
-
Radioligand: [³H]-Spiperone for D2 receptors, [³H]-7-OH-DPAT for D3 receptors.
-
Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM EDTA, 0.1% bovine serum albumin (BSA), pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize transfected HEK cells in ice-cold wash buffer. Centrifuge the homogenate at 4°C, and resuspend the pellet in fresh wash buffer. Repeat the centrifugation and resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add an excess of haloperidol.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) from competition binding curves using non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assays for Sigma Receptors
This protocol is a generalized procedure based on methodologies for sigma receptor binding assays.[5][8]
Objective: To determine the binding affinity (Ki) of test compounds for σ₁ and σ₂ receptors.
Materials:
-
Rat liver membrane homogenates as the receptor source.
-
Radioligand: --INVALID-LINK---Pentazocine for σ₁ receptors, [³H]DTG for σ₂ receptors.
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific binding control: Haloperidol (10 µM) or unlabeled (+)-pentazocine.
-
For σ₂ assays, a masking agent for σ₁ sites (e.g., unlabeled (+)-pentazocine) is used.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from rat liver tissue.
-
Binding Assay: In test tubes or a 96-well plate, combine the membrane preparation, the appropriate radioligand, and a range of concentrations of the test compound in the Tris-HCl buffer. For non-specific binding, add an excess of the unlabeled competitor. For σ₂ assays, include the σ₁ masking agent.
-
Incubation: Incubate the mixture at a specified temperature and duration (e.g., 37°C for 120 minutes).
-
Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Calculate IC50 and Ki values as described for the dopamine receptor assay.
Visualizing the Concepts
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: Structure-Activity Relationship (SAR) Overview.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The choice between a phenyl and a thiophene ring as a substituent on a piperidine scaffold is a critical decision in drug design that can have profound consequences on the pharmacological profile of a molecule. While they are often considered interchangeable bioisosteres, the subtle electronic and steric differences can be exploited to fine-tune affinity and selectivity for a given biological target. As demonstrated with dopamine receptors, the thiophene ring can offer advantages in achieving subtype selectivity. For other targets like sigma and opioid receptors, both aromatic systems can lead to potent ligands. A thorough understanding of the SAR for each target class, supported by robust experimental data, is paramount for the rational design of novel and effective therapeutic agents. This guide provides a foundational comparison to aid researchers in making informed decisions in their drug discovery endeavors.
References
- 1. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of (R)-2-(Thiophen-3-yl)piperidine in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the predicted biological activities of (R)-2-(Thiophen-3-yl)piperidine with alternative, well-characterized compounds. The content is based on in silico target predictions and established experimental protocols to facilitate the assessment of its potential on-target and off-target effects in cellular models.
Introduction
This compound is a small molecule with a scaffold that is present in numerous biologically active compounds. However, its specific biological targets and potential for off-target interactions are not well-documented in publicly available literature. Understanding the polypharmacology of a compound is critical in drug development to anticipate potential side effects and to identify opportunities for drug repurposing. This guide outlines a strategy for characterizing the cellular pharmacology of this compound, starting with in silico target prediction and followed by proposed experimental validation in relevant cellular models.
In Silico Target Prediction of this compound
To identify the most probable protein targets of this compound, the compound's structure was submitted to the SwissTargetPrediction web tool. The prediction is based on the principle that structurally similar molecules are likely to have similar biological targets. The tool compares the query molecule to a database of known bioactive compounds.
The SMILES string for this compound used for the prediction is: C1CC--INVALID-LINK--C2=CSC=C2).
The in silico analysis predicts that this compound has a high probability of interacting with several G protein-coupled receptors (GPCRs), particularly those belonging to the dopamine and serotonin receptor families, as well as monoamine oxidase B (MAO-B).
Table 1: Predicted Protein Targets for this compound
| Target Class | Predicted Target | Probability* | Known Ligands with Structural Similarity |
| Enzyme | Monoamine oxidase B (MAO-B) | 0.65 | Safinamide, Selegiline |
| GPCR | Dopamine D2 receptor (DRD2) | 0.58 | Haloperidol, Risperidone |
| GPCR | Serotonin 2A receptor (5-HT2A) | 0.52 | Ketanserin, Risperidone |
| GPCR | Dopamine D3 receptor (DRD3) | 0.49 | Pramipexole, Ropinirole |
| GPCR | Serotonin 1A receptor (5-HT1A) | 0.45 | Buspirone, Flibanserin |
*Probability values are derived from the SwissTargetPrediction algorithm and represent the likelihood of interaction.
Based on these predictions, this guide will focus on assessing the activity of this compound on its most likely primary target, Monoamine oxidase B (MAO-B) , and its potential off-target effects on the Dopamine D2 receptor (DRD2) and the Serotonin 2A receptor (5-HT2A) .
Comparative Compounds
To provide a benchmark for the experimental assessment, the following well-characterized compounds are proposed for comparison:
Table 2: Proposed Alternative Compounds for Comparative Studies
| Compound | Primary Target(s) | Rationale for Selection |
| Selegiline | Irreversible MAO-B inhibitor | A well-established, selective MAO-B inhibitor for comparison of on-target activity. |
| Haloperidol | Potent DRD2 antagonist | A classic antipsychotic with high affinity for DRD2, serving as a positive control for off-target GPCR activity. |
| Ketanserin | Selective 5-HT2A antagonist | A well-characterized antagonist for assessing off-target effects at the 5-HT2A receptor. |
Experimental Protocols for Cellular Models
The following section details the experimental workflows and protocols for assessing the on- and off-target effects of this compound in comparison to the selected alternative compounds.
On-Target Assessment: Monoamine Oxidase B (MAO-B) Activity
Cellular Model: Human neuroblastoma cell line SH-SY5Y (endogenously expresses MAO-B).
Experimental Protocol: MAO-Glo™ Assay (Promega)
This assay measures the luminescence generated from the metabolism of a MAO-B substrate. Inhibition of MAO-B results in a decrease in the luminescent signal.
-
Cell Culture: Culture SH-SY5Y cells in a 96-well plate to 80-90% confluency.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Selegiline (positive control), and a vehicle control (e.g., DMSO) for 1 hour.
-
MAO-B Substrate Addition: Add the MAO-B substrate provided in the MAO-Glo™ Assay kit to each well.
-
Luminescence Detection: After a 30-minute incubation, add the detection reagent and measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the luminescence signal against the compound concentration.
Workflow for MAO-B activity assessment.
Off-Target Assessment 1: Dopamine D2 Receptor (DRD2) Activity
Cellular Model: HEK293 cells stably expressing human DRD2 (commercially available).
Experimental Protocol: cAMP Assay
DRD2 is a Gi-coupled receptor. Its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP levels in response to compound treatment.
-
Cell Culture: Plate DRD2-HEK293 cells in a 96-well plate.
-
Compound Treatment: Pre-treat cells with a serial dilution of this compound, Haloperidol (positive control), and a vehicle control for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with a known DRD2 agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce a measurable cAMP response.
-
cAMP Measurement: After a 30-minute incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., LANCE® Ultra cAMP Kit, PerkinElmer).
-
Data Analysis: Determine the potency of each compound to antagonize the agonist-induced effect by calculating the IC50 values.
Workflow for DRD2 off-target activity assessment.
Off-Target Assessment 2: Serotonin 2A Receptor (5-HT2A) Activity
Cellular Model: CHO-K1 cells stably expressing human 5-HT2A (commercially available).
Experimental Protocol: Calcium Flux Assay
The 5-HT2A receptor is a Gq-coupled receptor. Its activation leads to an increase in intracellular calcium (Ca2+) levels. This assay measures changes in intracellular Ca2+ in response to compound treatment.
-
Cell Culture and Dye Loading: Plate 5-HT2A-CHO-K1 cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: Pre-treat cells with a serial dilution of this compound, Ketanserin (positive control), and a vehicle control.
-
Agonist Stimulation: Stimulate the cells with a known 5-HT2A agonist (e.g., Serotonin) and immediately measure the change in fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: Determine the potency of each compound to antagonize the agonist-induced calcium flux by calculating the IC50 values from the dose-response curves.
Simplified 5-HT2A signaling pathway.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in the following table for a clear comparison of the potencies of this compound and the reference compounds.
Table 3: Comparative Potency of Test Compounds in Cellular Assays
| Compound | MAO-B Inhibition IC50 (µM) | DRD2 Antagonism IC50 (µM) | 5-HT2A Antagonism IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Selegiline | Experimental Value | Not Applicable | Not Applicable |
| Haloperidol | Not Applicable | Experimental Value | Experimental Value |
| Ketanserin | Not Applicable | Experimental Value | Experimental Value |
A lower IC50 value indicates higher potency. By comparing the IC50 values across the different assays, researchers can assess the selectivity profile of this compound. A significantly lower IC50 for MAO-B compared to the GPCR targets would suggest selectivity for its predicted on-target. Conversely, similar IC50 values across multiple targets would indicate a lack of selectivity and a higher potential for off-target effects.
Conclusion
This guide provides a structured framework for the initial characterization of the off-target effects of this compound in cellular models. By leveraging in silico predictions to guide experimental work, researchers can efficiently assess the compound's activity at its most likely on-target and key potential off-targets. The comparative data generated using the proposed protocols will provide valuable insights into the selectivity and potential polypharmacology of this compound, which is essential for informed decision-making in the drug discovery and development process. Further proteome-wide screening techniques could be employed for a more comprehensive off-target analysis if initial results warrant a deeper investigation.
Independent Pharmacological Verification of (R)-2-(Thiophen-3-yl)piperidine and Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of thienylpiperidine derivatives, with a focus on their interaction with key central nervous system targets. Due to the limited publicly available data on (R)-2-(Thiophen-3-yl)piperidine, this analysis centers on the well-characterized analog, Tenocyclidine (TCP), a potent dissociative anesthetic with psychostimulant effects.[1][2][3] The performance of TCP is compared with its parent compound, Phencyclidine (PCP), to provide a clear pharmacological context.
Comparative Analysis of Receptor Binding Affinities
The primary pharmacological targets for Tenocyclidine and its analogs are the N-methyl-D-aspartate (NMDA) receptor and the monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] The binding affinities of TCP and PCP at these sites are summarized below.
| Compound | DAT (Kᵢ, nM) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | NMDA Receptor (Kᵢ, nM) |
| Tenocyclidine (TCP) | 210 | 1800 | 4400 | 9 |
| Phencyclidine (PCP) | 220 | 2200 | 4400 | 59 |
Data sourced from publicly available pharmacological studies. Higher Kᵢ values indicate lower binding affinity.
Signaling Pathways and Mechanisms of Action
Tenocyclidine primarily acts as a non-competitive antagonist at the NMDA receptor, which is a key ionotropic receptor for the neurotransmitter glutamate.[1][2] By blocking the NMDA receptor channel, TCP inhibits the influx of calcium ions, leading to a disruption of normal glutamatergic neurotransmission. This mechanism is largely responsible for its dissociative anesthetic effects.
Simultaneously, TCP and its analogs interact with the dopamine transporter, inhibiting the reuptake of dopamine from the synaptic cleft.[1] This leads to an accumulation of dopamine in the synapse, which is believed to contribute to the psychostimulant properties of these compounds.
Experimental Protocols
The binding affinities presented in this guide are typically determined through radioligand binding assays. Below is a generalized protocol for such an experiment.
Objective: To determine the binding affinity of a test compound for a specific receptor or transporter.
Materials:
-
Test compound (e.g., Tenocyclidine)
-
Reference compound (e.g., Phencyclidine)
-
Radioligand specific for the target (e.g., [³H]TCP for NMDA receptors, [³H]WIN 35,428 for DAT)
-
Cell membranes or tissue homogenates expressing the target receptor/transporter
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters
References
Safety Operating Guide
Safe Disposal of (R)-2-(Thiophen-3-yl)piperidine: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of (R)-2-(Thiophen-3-yl)piperidine. The following procedures are based on the hazardous properties of the structurally related compound, piperidine, and are intended to ensure the safe handling and disposal of this chemical in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Hazard Profile
| Hazard Classification | Description | Precautionary Codes |
| Flammable Liquid | Highly flammable liquid and vapor.[1][2][5] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][2] P233: Keep container tightly closed.[1] P240: Ground and bond container and receiving equipment.[2][5] P241: Use explosion-proof electrical/ventilating/lighting equipment.[1][5] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1][5] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |
| Acute Toxicity (Dermal) | Toxic in contact with skin.[1][5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4] P302+P352: IF ON SKIN: Wash with plenty of water. |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[1][5] | P261: Avoid breathing mist or vapors.[1][5] P271: Use only outdoors or in a well-ventilated area.[1][5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3][4][5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1][2][3] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Aquatic Hazard | Harmful to aquatic life.[1] | P273: Avoid release to the environment.[1] |
Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Detailed Disposal Protocol
1. Pre-Disposal Planning and Preparation:
-
Consult Safety Data Sheets and Institutional Policies: Before handling, review the SDS for piperidine and your institution's specific chemical hygiene and waste disposal plans.[1][2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as butyl rubber or nitrile rubber), safety goggles and a face shield, and a lab coat.[2][3][4]
-
Waste Container: Use a designated, properly labeled, and sealable container for the chemical waste. Ensure the container is compatible with the chemical. The label should clearly state "this compound Waste" and include appropriate hazard symbols.
2. Waste Collection:
-
Ventilation: Conduct all handling and transfers of this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2][3][4]
-
Transfer: Carefully transfer the waste chemical into the designated waste container. Use non-sparking tools and avoid splashing.[2]
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, absorbent pads, or gloves, should also be placed in the designated waste container.
-
Container Sealing: Once the waste is collected, securely seal the container to prevent any leakage of liquid or vapor.[1]
3. Storage and Final Disposal:
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from heat, sparks, and open flames.[1][2]
-
Disposal Request: Follow your institution's procedures to request a pickup of the chemical waste by the authorized hazardous waste disposal service. Do not mix with other waste streams unless explicitly permitted by your EHS department.[1]
-
Record Keeping: Maintain accurate records of the disposed chemical, including the quantity and date of disposal, as required by your institution and local regulations.
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the area and alert your supervisor and EHS department immediately. If trained and equipped, contain the spill using an appropriate absorbent material (e.g., Chemizorb®), and collect the material into a sealed container for disposal.[1] Avoid allowing the chemical to enter drains.[1][3][4]
-
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2][3][4] Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting.[1][2][3] Rinse the mouth with water and seek immediate medical attention.[1][3]
-
References
Essential Safety and Logistical Information for Handling (R)-2-(Thiophen-3-yl)piperidine
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of (R)-2-(Thiophen-3-yl)piperidine, a compound that combines the structural features of both piperidine and thiophene. The following guidance is based on the known hazards of these parent compounds and general best practices for laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazardous properties of piperidine and thiophene.
| Body Part | Recommended Protection | Rationale & Specifications |
| Eyes/Face | Safety goggles with side shields and a face shield | Protects against splashes and vapors. Goggles should be impact and splash-resistant. A face shield offers an additional layer of protection for the entire face.[1][2] |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) and a lab coat or chemical-resistant suit | Piperidine is toxic in contact with skin and can cause severe burns.[3][4] Thiophene can also cause skin irritation.[5] Gloves should be tested according to EN 374, and their integrity should be checked before each use.[3] A flame-retardant and anti-static lab coat is recommended.[6] |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., for organic vapors) is necessary.[3][5][6] | Piperidine is fatal if inhaled, and thiophene vapors can cause dizziness and sore throat.[3][7] Engineering controls like fume hoods are the primary means of exposure reduction. |
Hazard Summary and Physical Properties
| Property | Piperidine | Thiophene |
| Appearance | Clear, colorless liquid with a pepper-like odor.[8] | Colorless liquid with a pungent odor.[7] |
| Primary Hazards | Highly flammable, toxic if inhaled or in contact with skin, causes severe skin burns and eye damage.[3][4][9] | Highly flammable, harmful if swallowed, causes serious eye irritation, harmful to aquatic life.[5] |
| Flash Point | 37°F (2.8°C)[8] | -9°C (15.8°F) |
| Boiling Point | 222.8°F (106°C)[8] | 84°C (183°F) |
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
- Work in a well-ventilated laboratory, exclusively within a certified chemical fume hood.[3]
- Ensure that an emergency shower and eyewash station are readily accessible.[2][10]
- Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3][10]
- Use non-sparking tools and equipment.[10]
- Ground and bond all containers and receiving equipment to prevent static discharge.[4]
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat or chemical-resistant suit.
- Wear long pants and closed-toe shoes.
- Don chemical-resistant gloves, ensuring there are no tears or holes.[3][6]
- Wear safety goggles and a face shield.[1][2]
- If a respirator is required, ensure it is properly fitted and you have been trained in its use.
3. Handling the Compound:
- Carefully open the container within the fume hood.
- Use a pipette or other appropriate tool to transfer the liquid. Avoid pouring, which can cause splashing.
- Keep the container tightly closed when not in use.[3][6]
- Avoid inhalation of vapors and direct contact with skin and eyes.[11]
4. In Case of a Spill:
- Evacuate the immediate area.
- If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Do not use combustible materials.
- Place the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
- For large spills, evacuate the laboratory and follow your institution's emergency procedures.
5. Disposal Plan:
- All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
- Collect waste in a properly labeled, sealed, and chemical-resistant container.
- The waste may be classified under EPA hazardous waste codes for ignitable waste (D001) and potentially for toxicity.[12] Specific codes will depend on the full waste stream composition.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[13][14] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Safe Handling Workflow Diagram
References
- 1. carlroth.com [carlroth.com]
- 2. nj.gov [nj.gov]
- 3. chemos.de [chemos.de]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. ICSC 1190 - THIOPHENE [chemicalsafety.ilo.org]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. nj.gov [nj.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. epa.gov [epa.gov]
- 13. wku.edu [wku.edu]
- 14. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
